2-Amino-4,6-dihydroxypyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
2-amino-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H,(H4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFJTVGCSJNQIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56-09-7, 4425-67-6 | |
| Record name | 2-Amino-6-hydroxy-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 2-amino-6-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4,6-dihydroxypyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4,6-dihydroxypyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(3H)-Pyrimidinone, 2-amino-6-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-amino-6-hydroxy-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-aminopyrimidine-4,6-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-4,6-dihydroxypyrimidine synthesis from guanidine and diethyl malonate
An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dihydroxypyrimidine from Guanidine (B92328) and Diethyl Malonate
This technical guide provides a comprehensive overview of the synthesis of this compound, a crucial intermediate in the production of various fine chemicals and pharmaceuticals. The primary focus is on the widely employed condensation reaction between a guanidine salt and diethyl malonate. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Reaction Overview and Mechanism
The synthesis is a base-catalyzed cyclocondensation reaction. In the presence of a strong base, such as sodium ethoxide or sodium methoxide (B1231860), the active methylene (B1212753) group of diethyl malonate is deprotonated to form a nucleophilic enolate. Guanidine, a strong, neutral base, then acts as a dinucleophile. The reaction proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrimidine (B1678525) ring system.
The overall reaction is as follows:
Caption: General reaction scheme for the synthesis.
The mechanism involves the formation of an enolate from diethyl malonate, which then attacks the carbon atom of guanidine. This is followed by an intramolecular cyclization and elimination of ethanol to form the pyrimidine ring.
Caption: Proposed reaction mechanism pathway.
Experimental Protocols
Multiple variations of the synthesis have been reported, primarily differing in the choice of guanidine salt and the base/solvent system. Below are detailed protocols derived from published literature.
Protocol A: Synthesis using Guanidine Hydrochloride and Sodium Ethoxide
This method is a common procedure for preparing 5-substituted 2-amino-4,6-dihydroxypyrimidines.[1]
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., argon), dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) with intensive stirring. The reaction is exothermic and should be managed accordingly.
-
Reaction Initiation: After all the sodium has dissolved and the solution has cooled to room temperature, add guanidine hydrochloride (0.22 mol) while stirring vigorously.
-
Addition of Malonate: Following the addition of guanidine hydrochloride, add the corresponding diethyl malonate derivative (0.2 mol).
-
Reflux: Heat the reaction mixture to reflux and maintain for the required duration (typically several hours, monitoring by TLC is recommended).
-
Work-up:
-
Evaporate the solvent under reduced pressure.
-
Dissolve the resulting solid residue in a minimum amount of water.
-
Adjust the pH to approximately 6 using 10% hydrochloric acid (HCl), which will cause the product to precipitate.[2]
-
Filter the precipitate and wash sequentially with distilled water and ethanol.[2]
-
-
Drying: Dry the isolated white solid, for instance, in a blast oven at 60°C to a constant weight.[2]
Protocol B: Synthesis using Guanidine Nitrate (B79036) and Sodium Methoxide
This protocol is another effective method, often cited for achieving high yields.[2][3]
-
Initial Mixture: In a suitable reaction vessel (e.g., a four-necked flask), add guanidine nitrate (0.25 mol) and anhydrous ethanol (100 mL).[2]
-
Base Addition: While stirring, slowly add a 2.5 M solution of sodium methoxide in methanol (B129727) until the solid guanidine nitrate is completely dissolved. Allow the mixture to stir for an additional 30 minutes at 5°C.[2]
-
Malonate Addition: Slowly add diethyl malonate (0.26 mol) dropwise to the reaction mixture.[2]
-
Reflux: Raise the temperature to 65°C and maintain the reaction under reflux for 6 hours.[2]
-
Work-up:
-
After the reaction is complete, concentrate the mixture under reduced pressure to obtain a solid.[2]
-
Add water (e.g., 60 mL) to dissolve the solid.[2]
-
Adjust the pH of the solution to 6 with 10% dilute HCl, leading to the precipitation of the product.[2]
-
Isolate the solid by suction filtration, wash with water, and press dry.[2]
-
-
Drying: Dry the product in an oven at 60°C to a constant weight to yield a white solid.[2]
Quantitative Data Summary
The efficiency of the synthesis can vary based on the specific reagents and conditions used. The following table summarizes quantitative data from various reported procedures.
| Reference/Source | Guanidine Source | Base / Solvent System | Key Reaction Conditions | Reported Yield (%) | Purity (HPLC) |
| Patent CN102898382B[3] | Guanidine Nitrate | Sodium Methoxide / Methanol | Reflux at 68°C for 3.5h | 83% | Not Specified |
| Patent CN102898382B (Optimized)[3] | Guanidine Nitrate | Sodium Methoxide / Methanol | Reflux at 68°C | 96.3% | Not Specified |
| ChemicalBook[2] | Guanidine Nitrate | Sodium Methoxide / Ethanol | Reflux at 65°C for 6h | 96.1% | 99.7% |
| Patent CN108821935A[4] | Guanidine Nitrate | Sodium Ethoxide / Ethanol | Reflux at 105°C for 0.5h | 80.6% | Not Specified |
| Patent CN108821935A (Optimized)[4] | Guanidine Nitrate | Sodium Ethoxide / Ethanol | Reflux at 95°C for 0.5h | 81.6% | Not Specified |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis, isolation, and purification of this compound.
Caption: Generalized experimental workflow diagram.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN102898382B - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. CN106167469A - A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dihydroxypyrimidine, also known as 2-aminopyrimidine-4,6-diol, is a heterocyclic organic compound belonging to the pyrimidine (B1678525) family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in the core structure of nucleobases (cytosine, thymine, and uracil) and a wide range of therapeutic agents.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, notably in the production of antimicrobial guanylsulfonamides.[2][3] A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological studies. This guide provides a detailed overview of its core properties, experimental protocols for their determination, and key structural considerations such as tautomerism.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These values are critical for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O₂ | |
| Molecular Weight | 127.10 g/mol | |
| Appearance | White solid powder | [3] |
| Melting Point | >300 °C (with decomposition) | [3] |
| Boiling Point | 235.85°C (rough estimate) | [4] |
| Solubility | Soluble in aqueous alkali | [2][3][5] |
| Predicted pKa | 7.45 ± 0.10 | [3][4] |
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 56-09-7 | |
| InChI Key | AUFJTVGCSJNQIF-UHFFFAOYSA-N | |
| SMILES | Nc1nc(O)cc(O)n1 |
Tautomerism in this compound
A critical feature of hydroxypyrimidines is their existence in different tautomeric forms.[6][7][8] this compound can undergo keto-enol tautomerization, existing in equilibrium between the dihydroxy (lactim), keto-hydroxy (lactam-lactim), and diketo (dilactam) forms. The stability and predominance of these tautomers can be influenced by the solvent, pH, and solid-state packing. While the dihydroxy form is often depicted, studies on analogous compounds suggest that the keto forms are significantly populated, which has profound implications for hydrogen bonding and receptor interactions.[6][9]
Caption: Tautomeric equilibrium of this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of this compound. The following sections describe standardized protocols for its synthesis and the determination of key physicochemical properties.
Synthesis Protocol
The most common synthesis of this compound involves the condensation of a malonic acid ester with guanidine (B92328) in the presence of a strong base like sodium methoxide (B1231860) or sodium ethoxide.[10][11]
Caption: General workflow for the synthesis of the title compound.
Detailed Methodology:
-
Base Preparation: A solution of sodium methoxide is prepared by carefully adding metallic sodium to absolute methanol in a flask equipped with a reflux condenser.[10]
-
Reaction Setup: Guanidine hydrochloride is added to the sodium methoxide solution and stirred. Subsequently, dimethyl malonate (or diethyl malonate) is added dropwise to the mixture.[10][11]
-
Condensation: The reaction mixture is heated under reflux for approximately 2-3 hours to facilitate the condensation reaction.[10]
-
Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is dissolved in a minimal amount of hot water.[10]
-
Precipitation: The pH of the aqueous solution is carefully adjusted to 6 using 10% hydrochloric acid, causing the product to precipitate out of the solution.[10]
-
Purification: The precipitate is collected by filtration and washed sequentially with distilled water and ethanol to remove impurities, yielding the pure product.[10]
Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for drug development. The gravimetric method is a standard technique for this determination.[12][13][14]
Caption: Workflow for thermodynamic solubility determination.
Detailed Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known mass of the desired solvent (e.g., buffer at a specific pH) in a sealed vial. This ensures that saturation is achieved.[12][13]
-
Equilibration: The vial is placed in a thermostatically controlled shaker or water bath set to the desired temperature. The mixture is agitated for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[13]
-
Sampling: After equilibration, the suspension is allowed to stand, permitting the undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a syringe.[13]
-
Filtration: The withdrawn sample is immediately filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microcrystals.[13]
-
Quantification: A known volume of the clear filtrate is transferred to a pre-weighed vial. The solvent is then completely evaporated. The vial is weighed again, and the mass of the dissolved solid is determined. Solubility is then calculated based on the mass of the dissolved compound and the initial mass or volume of the solvent.[13]
pKa Determination
The acid dissociation constant (pKa) is crucial as it dictates the ionization state of a molecule at a given pH. Computational methods combined with spectroscopic analysis are commonly used for pKa determination of pyrimidine derivatives.[15][16]
Methodology Overview:
-
Computational Modeling: Quantum mechanical calculations using Density Functional Theory (DFT) at levels such as B3LYP/6-31+G(d,p) can be employed.[15][17] A thermodynamic cycle is used to calculate the free energy of dissociation in the gas phase and the solvation free energies of the neutral, protonated, and deprotonated species.[16]
-
Spectroscopic Titration (UV-Vis): The UV absorption spectrum of the compound is recorded in a series of buffers with varying pH values. The changes in absorbance at specific wavelengths corresponding to the different ionization states are plotted against pH. The pKa is the pH at which the concentrations of the acid and its conjugate base are equal, often determined from the inflection point of the resulting sigmoidal curve.[8][18]
Spectral Data
Spectroscopic analysis is fundamental for structural elucidation and confirmation.
-
Infrared (IR) Spectroscopy: IR spectra of pyrimidine derivatives are complex but provide key information. For this compound and its analogues, characteristic bands include N-H stretching from the amino group (around 3300-3400 cm⁻¹), C=O stretching from the keto tautomers (around 1700 cm⁻¹), and various ring stretching and bending vibrations.[19][20] The analysis is typically performed using the KBr pellet technique.[19][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the molecular structure and studying tautomeric equilibria. In ¹H NMR spectra of 5-substituted 2-amino-4,6-dihydroxypyrimidines, broad signals for the OH and NH₂ protons are typically observed, along with signals for any substituents on the pyrimidine ring.[11] ¹³C NMR shows characteristic shifts for the C4/C6 carbons (around 164 ppm) and the C2 carbon (around 152 ppm).[11]
Biological Activity and Applications
While this compound itself was found to be devoid of nitric oxide-inhibitory activity, its chlorinated derivative, 2-amino-4,6-dichloropyrimidine, shows significant biological effects, including the inhibition of immune-activated nitric oxide production and antiviral properties.[11] This highlights the primary role of this compound as a versatile starting material and scaffold for the synthesis of more complex, biologically active molecules. Its key application remains as a chemical intermediate for pharmaceuticals and agrochemicals.[2][3]
References
- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 3. This compound | 56-09-7 [chemicalbook.com]
- 4. This compound CAS#: 56-09-7 [chemicalbook.com]
- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 6. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deepdyve.com [deepdyve.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bcc.bas.bg [bcc.bas.bg]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ijsred.com [ijsred.com]
- 20. ripublication.com [ripublication.com]
- 21. asianpubs.org [asianpubs.org]
Tautomeric Forms of 2-Amino-4,6-dihydroxypyrimidine in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric landscape of 2-Amino-4,6-dihydroxypyrimidine in solution. Due to its multiple proton donor and acceptor sites, this molecule can exist in a dynamic equilibrium of several tautomeric forms. Understanding the predominant species in different solvent environments and pH conditions is critical for predicting its physicochemical properties, biological activity, and for rational drug design. This document outlines the principal tautomeric forms, summarizes the key experimental and computational methodologies used for their characterization, and presents a framework for the quantitative analysis of the tautomeric equilibrium.
Introduction to Tautomerism in this compound
This compound is a heterocyclic compound that can undergo several types of prototropic tautomerism, including keto-enol and amine-imine tautomerism. The relative stability of these tautomers is influenced by factors such as the polarity of the solvent, the pH of the solution, and temperature. In aqueous solutions, zwitterionic forms may also play a significant role in the equilibrium.[1] The principal tautomeric equilibria are depicted below.
Potential Tautomeric Forms
The primary tautomeric forms of this compound arise from the migration of protons between the exocyclic amino group and the ring nitrogen atoms, as well as the keto-enol tautomerism of the hydroxyl groups. The main potential tautomers are the amino-dihydroxy form, the amino-keto-enol forms, the amino-diketo form, and their corresponding imino tautomers.
Quantitative Analysis of Tautomeric Equilibria
A precise understanding of the tautomeric preferences of this compound requires quantitative data on the relative populations of each tautomer in solution. While specific experimental data for this molecule is not extensively available in the public domain, the following tables provide a template for how such data, once obtained, should be presented for clear comparison.
Table 1: Tautomer Distribution at Varying pH in Aqueous Solution
| Tautomeric Form | pH 2.0 | pH 7.4 | pH 10.0 |
| Amino-Dihydroxy | Data | Data | Data |
| Amino-Hydroxy-Keto | Data | Data | Data |
| Amino-Diketo | Data | Data | Data |
| Imino-Hydroxy-Keto | Data | Data | Data |
| Zwitterionic Species | Data | Data | Data |
Table 2: Solvent Effects on Tautomer Distribution
| Tautomeric Form | D₂O | DMSO-d₆ | CD₃OD | Chloroform-d |
| Amino-Dihydroxy | Data | Data | Data | Data |
| Amino-Hydroxy-Keto | Data | Data | Data | Data |
| Amino-Diketo | Data | Data | Data | Data |
| Imino-Hydroxy-Keto | Data | Data | Data | Data |
Experimental Protocols for Tautomer Analysis
The study of tautomerism in solution relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the elucidation of tautomeric forms in solution.[2] By analyzing the chemical shifts, coupling constants, and signal intensities of ¹H, ¹³C, and ¹⁵N nuclei, the predominant tautomers can be identified and their relative populations quantified.
¹H NMR Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the deuterated solvent of choice (e.g., D₂O, DMSO-d₆) to a final concentration of 5-10 mg/mL. For pH-dependent studies, prepare a series of buffered D₂O solutions.
-
Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer at a constant temperature (e.g., 298 K).
-
Data Analysis: Integrate the signals corresponding to specific protons of each tautomer. The relative population of each tautomer is proportional to the integral of its characteristic signals.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to monitor changes in the tautomeric equilibrium as a function of solvent or pH.[1][3] Different tautomers will exhibit distinct absorption maxima due to differences in their conjugated π-electron systems.
UV-Vis Spectroscopy Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, ethanol). Prepare a series of dilutions in the desired solvents or buffer solutions to a final concentration in the range of 10-50 µM.
-
Data Acquisition: Record the UV-Vis absorption spectra over a wavelength range of 200-400 nm using a dual-beam spectrophotometer.
-
Data Analysis: Deconvolute the overlapping absorption bands to identify the contributions of individual tautomers. Changes in the position and intensity of the absorption maxima with varying solvent or pH indicate shifts in the tautomeric equilibrium.
Computational Chemistry
Quantum chemical calculations are instrumental in predicting the relative stabilities of different tautomers and in aiding the interpretation of experimental spectroscopic data.
Computational Protocol:
-
Structure Optimization: Perform geometry optimizations for all possible tautomers using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities in the gas phase.
-
Solvation Effects: Incorporate the effects of solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to predict the tautomeric equilibrium in solution.
Visualization of Tautomeric Equilibria
The following diagrams illustrate the key tautomeric relationships of this compound.
References
2-Amino-4,6-dihydroxypyrimidine: A Versatile Precursor in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dihydroxypyrimidine is a key heterocyclic building block in the field of medicinal chemistry. Its rigid scaffold, multiple points for functionalization, and ability to engage in various biological interactions have made it a valuable precursor for the synthesis of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, derivatization, and application of this compound in drug discovery, with a focus on its role in the development of kinase inhibitors, dihydrofolate reductase (DHFR) inhibitors, and other bioactive molecules.
Synthesis of this compound and Its Derivatives
The primary synthetic route to this compound involves the condensation of a guanidine (B92328) salt with a malonic acid diester in the presence of a base.[1] Variations in the malonic ester and subsequent modifications of the pyrimidine (B1678525) ring allow for the generation of a wide range of derivatives.
General Synthetic Workflow
The following diagram illustrates the general synthetic workflow from this compound to various classes of medicinally important compounds.
Data Presentation
Synthesis of this compound and its Derivatives
| Compound | Starting Materials | Reagents | Yield (%) | Melting Point (°C) | Reference |
| This compound | Guanidine hydrochloride, Dimethyl malonate | Sodium methoxide (B1231860) in methanol (B129727) | 85 | 195-197 | [2] |
| This compound | Guanidine nitrate, Diethyl malonate | Sodium methoxide in ethanol (B145695) | 96.1 | >300 | [2] |
| 2-Amino-5-methylpyrimidine-4,6-diol | Guanidine hydrochloride, Methylmalonic acid diethyl ester | Sodium ethoxide in ethanol | 91 | >250 | [3] |
| 2-Amino-5-ethylpyrimidine-4,6-diol | Guanidine hydrochloride, Ethylmalonic acid diethyl ester | Sodium ethoxide in ethanol | 88 | >250 | [3] |
| 2-Amino-5-isopropylpyrimidine-4,6-diol | Guanidine hydrochloride, Isopropylmalonic acid diethyl ester | Sodium ethoxide in ethanol | 93 | >250 | [3] |
| 2-Amino-5-(sec-butyl)pyrimidine-4,6-diol | Guanidine hydrochloride, sec-Butylmalonic acid diethyl ester | Sodium ethoxide in ethanol | 93 | >250 | [3] |
Biological Activity of this compound Derivatives
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Production | Mouse Peritoneal Cells | 2 | [3] |
| 2-Amino-4,6-dichloropyrimidine | Nitric Oxide Production | Mouse Peritoneal Cells | 23 | [3] |
| 4,6-Dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine | Nitric Oxide Production | Mouse Peritoneal Cells | 9 | [3] |
| Compound 7b (Ursolic acid derivative) | Anticancer | MCF-7 | 0.48 ± 0.11 | |
| Compound 7b (Ursolic acid derivative) | Anticancer | HeLa | 0.74 ± 0.13 | |
| Compound 14l | JAK2 Kinase | - | 0.0018 | [4] |
| Compound 14l | FLT3 Kinase | - | 0.00068 | [4] |
| Compound 14l | Antiproliferative | HEL | 0.84 | [4] |
| Compound 14l | Antiproliferative | Molm-13 | 0.019 | [4] |
| Compound 11r | JAK2 Kinase | - | 0.00201 | [4] |
| Compound 11r | FLT3 Kinase | - | 0.00051 | [4] |
| Compound 11r | JAK3 Kinase | - | 0.1044 | [4] |
| Compound 11r | Antiproliferative | HEL | 1.10 | [4] |
| Compound 11r | Antiproliferative | MV4-11 | 0.00943 | [4] |
| 2-Amino-6-[(4-methoxyphenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one | T. gondii DHFR | - | 6.0 | [5] |
| 2-Amino-6-[(4-chlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one | T. gondii DHFR | - | 2.8 | [5] |
| 2-Amino-6-[(2,5-dichlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one | T. gondii DHFR | - | 2.3 | [5] |
Signaling Pathways and Mechanisms of Action
Derivatives of this compound have been shown to inhibit key signaling pathways implicated in cancer, such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.
RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, leading to changes in gene expression and cellular responses.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another central regulator of cell growth, proliferation, and survival. Its aberrant activation is frequently observed in various cancers.
Experimental Protocols
Synthesis of this compound[2]
Materials:
-
Guanidine hydrochloride (15 mmol)
-
Dimethyl malonate (15 mmol)
-
Sodium methoxide solution in methanol (25 ml)
-
10% Hydrochloric acid
-
Distilled water
-
Ethanol
Procedure:
-
To a round-bottomed flask containing guanidine hydrochloride, add a freshly prepared solution of sodium methoxide in methanol.
-
Stir the mixture for a few minutes.
-
Slowly add dimethyl malonate to the reaction mixture.
-
Heat the mixture under reflux for 2-3 hours.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the resulting white solid in a minimum amount of water.
-
Adjust the pH to 6 with 10% HCl to precipitate the product.
-
Filter the precipitate and wash with distilled water and ethanol.
-
Dry the solid to obtain pure this compound.
General Procedure for the Preparation of 5-substituted 2-amino-4,6-dihydroxypyrimidines[1]
Materials:
-
Metallic sodium (0.56 mol)
-
Absolute ethanol (300 mL)
-
Guanidine hydrochloride (0.22 mol)
-
Monosubstituted malonic acid diester (0.2 mol)
-
Argon atmosphere
Procedure:
-
Dissolve metallic sodium in absolute ethanol under an argon atmosphere with intensive stirring.
-
Cool the reaction mixture to room temperature after all the sodium has dissolved.
-
Add guanidine hydrochloride under intensive stirring.
-
Add the corresponding monosubstituted malonic acid diester.
-
The subsequent workup will yield the 5-substituted this compound.
In Vitro Nitric Oxide (NO) Assay[1]
Cell Culture:
-
Mouse peritoneal cells are harvested and cultured in appropriate media.
Assay Procedure:
-
Seed the cells in 96-well plates.
-
Treat the cells with various concentrations of the test compounds.
-
Stimulate the cells to produce NO (e.g., with lipopolysaccharide).
-
After an incubation period, measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Dihydrofolate Reductase (DHFR) Inhibition Assay[6][7]
Principle: This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Test compounds
-
Assay buffer (e.g., Tris buffer, pH 7.5)
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound or vehicle control.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding DHF and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition and calculate the IC50 value.
Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase and the test compound or vehicle control.
-
Incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate at the optimal temperature for the kinase.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
This compound stands as a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of a wide range of therapeutic agents. Its straightforward synthesis and the ability to be readily derivatized have led to the discovery of potent inhibitors of various biological targets, including kinases and DHFR. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and synthesis of novel drug candidates based on this remarkable heterocyclic core. The continued exploration of the chemical space around this compound holds significant promise for the future of medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
CAS number 56-09-7 properties and structure
An In-depth Technical Guide to the Properties, Structure, and Mechanism of 5-Azacytidine (B1684299)
Disclaimer: The CAS number provided in the topic (56-09-7) corresponds to 2-Amino-4,6-dihydroxypyrimidine. However, the detailed requirements of the prompt, including the request for information on signaling pathways and experimental protocols for an audience of researchers and drug development professionals, strongly indicate that the intended subject is the well-known epigenetic modifier, 5-Azacytidine (CAS number 320-67-2). This guide will focus on 5-Azacytidine.
Introduction
5-Azacytidine (also known as Azacitidine) is a chemical analog of the nucleoside cytidine (B196190) and a potent inhibitor of DNA methylation.[1] It is a cornerstone of epigenetic therapy and is primarily used in the treatment of myelodysplastic syndromes (MDS).[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and relevant experimental protocols for 5-Azacytidine, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
5-Azacytidine is a white crystalline powder.[4] Its stability is a critical consideration in experimental design, as it is unstable in aqueous solutions and should be freshly prepared for use.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₄O₅ | [4][5] |
| Molecular Weight | 244.20 g/mol | [4][5] |
| CAS Number | 320-67-2 | [4] |
| Melting Point | 226-232 °C (decomposes) | [2][5] |
| Solubility | Soluble in DMSO (up to 25 mg/ml) and Water (up to 12 mg/ml). Insoluble in Ethanol. | [1][2] |
| Storage Temperature | -20°C | |
| Appearance | White crystalline powder | [4] |
Chemical Structure
5-Azacytidine is a nucleoside analog where the carbon atom at the 5-position of the pyrimidine (B1678525) ring of cytidine is replaced by a nitrogen atom.[4] This structural change is key to its mechanism of action.
Caption: Chemical structure of 5-Azacytidine.
Mechanism of Action and Signaling Pathways
5-Azacytidine exerts its primary therapeutic effect through the inhibition of DNA methyltransferases (DNMTs).[6] Its mechanism involves several key steps:
-
Cellular Uptake and Activation: 5-Azacytidine is transported into the cell and is phosphorylated to 5-azacytidine triphosphate.
-
Incorporation into DNA and RNA: As a cytidine analog, 5-azacytidine triphosphate is incorporated into both newly synthesized DNA and RNA.[2]
-
DNMT Trapping: When DNMTs attempt to methylate the 5-azacytosine (B16484) incorporated into DNA, a covalent bond is formed between the enzyme and the altered base. This "traps" the DNMT, leading to its degradation.[3]
-
DNA Hypomethylation: The depletion of active DNMTs results in a passive, replication-dependent loss of methylation patterns in the genome.[3]
-
Gene Reactivation: Hypomethylation of CpG islands in the promoter regions of tumor suppressor genes can lead to their re-expression.[6] This can, in turn, induce cell cycle arrest, apoptosis, and cellular differentiation.
Caption: Mechanism of action of 5-Azacytidine.
Recent research has also elucidated the involvement of 5-Azacytidine in various signaling pathways. For instance, it has been shown to engage an IRE1α-EGFR-ERK1/2 signaling pathway, which stabilizes the LDL receptor mRNA.[7] Furthermore, in the context of resistance, deregulation of pathways such as the PI3K/AKT signaling pathway has been observed.[8] In immunotherapy research, 5-Azacytidine has been shown to enhance the transcription of cytokines and cytolytic molecules in T-cells.[9]
Experimental Protocols
The following are generalized protocols for common in vitro experiments involving 5-Azacytidine. Specific cell types and experimental conditions may require optimization.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of 5-Azacytidine that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
5-Azacytidine (freshly prepared stock solution in DMSO or appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Prepare serial dilutions of 5-Azacytidine in complete medium. Replace the existing medium with the 5-Azacytidine-containing medium. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 5-Azacytidine | 320-67-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Azacytidine | C8H12N4O5 | CID 9444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 320-67-2 CAS MSDS (5-Azacytidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Azacytidine engages an IRE1α-EGFR-ERK1/2 signaling pathway that stabilizes the LDL receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways [mdpi.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Tautomeric Analysis of 2-Amino-4,6-dihydroxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tautomerism of 2-Amino-4,6-dihydroxypyrimidine
This compound can exist in several tautomeric forms due to the mobility of protons between the exocyclic amino and hydroxyl groups and the ring nitrogen atoms. The equilibrium between these tautomers can be influenced by the physical state (solid or solution), solvent polarity, pH, and temperature. The primary tautomeric forms include the dihydroxy, keto-enol, and diketo forms, as well as amino-imino tautomerism. Understanding this tautomeric landscape is crucial for the correct interpretation of spectroscopic data.[1][2]
Caption: Tautomeric equilibrium of this compound.
Spectroscopic Data
The following tables summarize the predicted and observed spectroscopic data for this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise experimental ¹H and ¹³C NMR data for the unsubstituted this compound are not extensively reported. However, data from 5-substituted derivatives provide a strong basis for estimating the chemical shifts in a common NMR solvent like DMSO-d₆.[3]
Table 1: Estimated ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity |
| H-5 | ~5.0 | Singlet |
| -NH₂ | 6.3 - 6.9 | Broad Singlet |
| -OH | 10.2 - 10.7 | Broad Singlet |
Note: The chemical shifts of the -NH₂ and -OH protons are highly dependent on concentration and temperature.
Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| Carbon Atom | Estimated Chemical Shift (δ, ppm) |
| C-2 | ~152.5 |
| C-4, C-6 | ~164.5 |
| C-5 | 80 - 85 |
Reference data for these estimations are derived from 5-substituted this compound derivatives.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorptions corresponding to its amino, hydroxyl, and pyrimidine (B1678525) ring functional groups. The exact peak positions can vary depending on the tautomeric form present and intermolecular hydrogen bonding in the solid state. The following table provides probable assignments based on the analysis of the isomeric 4-amino-2,6-dihydroxy pyrimidine.[4]
Table 3: Probable FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Strong | N-H asymmetric and symmetric stretching |
| 3200 - 2500 | Broad | O-H stretching (hydrogen-bonded) |
| ~1650 | Strong | C=O stretching (from keto tautomers) |
| 1620 - 1580 | Medium-Strong | N-H bending and C=N/C=C ring stretching |
| 1480 - 1400 | Medium | Ring stretching |
| 1295 - 1250 | Medium | C-O stretching |
| Below 1000 | Various | Ring breathing and out-of-plane bending modes |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the condensation of guanidine (B92328) with a malonic ester.[5][6]
References
- 1. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ripublication.com [ripublication.com]
- 5. This compound | 56-09-7 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Keto-Enol Tautomerism in 4-Hydroxypyrimidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenomenon of keto-enol tautomerism in 4-hydroxypyrimidine (B43898) derivatives is a critical consideration in the fields of medicinal chemistry and drug development. The position of the tautomeric equilibrium, which dictates the predominant molecular form—either the keto (pyrimidinone) or the enol (hydroxypyrimidine) isomer—can significantly influence the compound's physicochemical properties, biological activity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core principles governing this tautomerism, including the structural and environmental factors that modulate the equilibrium. It presents a compilation of quantitative data from spectroscopic and computational studies, detailed experimental protocols for the analysis of these tautomers, and visualizations of the tautomeric relationship and analytical workflows.
Introduction to Keto-Enol Tautomerism in 4-Hydroxypyrimidine Systems
Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible. In the case of 4-hydroxypyrimidine and its derivatives, the equilibrium exists between the aromatic enol form (4-hydroxypyrimidine) and the non-aromatic keto form (pyrimidin-4(1H)-one or pyrimidin-4(3H)-one). The interconversion involves the migration of a proton and the concomitant shift of a double bond.
The relative stability of these tautomers is a subject of considerable interest, as the predominant form under physiological conditions will determine the molecule's interactions with biological targets.[1][2] Generally, in the solid state and in polar solvents, the keto form is favored due to its ability to form intermolecular hydrogen bonds.[1][2] Conversely, in the gas phase or in non-polar solvents, the enol form can be more stable.[3] The introduction of a nitrogen atom in the pyrimidine (B1678525) ring, as compared to pyridine (B92270) systems, tends to shift the equilibrium towards the keto form.[4]
The significance of this tautomeric equilibrium in drug design is profound. Different tautomers can exhibit distinct biological activities and metabolic fates. Therefore, a thorough understanding and ability to predict or control the tautomeric preference are essential for the rational design of novel therapeutics.[5]
Factors Influencing the Tautomeric Equilibrium
The position of the keto-enol equilibrium in 4-hydroxypyrimidine derivatives is influenced by a variety of factors, including:
-
Substituents: The electronic nature and position of substituents on the pyrimidine ring can significantly impact the relative stability of the tautomers. Electron-withdrawing or electron-donating groups can alter the acidity of the migrating proton and the electron density of the ring, thereby shifting the equilibrium.
-
Solvent Polarity: The polarity of the solvent plays a crucial role. Polar solvents tend to stabilize the more polar keto tautomer through dipole-dipole interactions and hydrogen bonding.[6] In contrast, non-polar solvents may favor the less polar enol form.
-
Temperature: Temperature can affect the equilibrium constant of the tautomerization process.
-
pH: The pH of the solution can influence the protonation state of the molecule, which in turn can affect the tautomeric equilibrium.
Quantitative Analysis of Tautomeric Equilibria
The quantitative determination of the ratio of keto and enol tautomers is crucial for understanding the behavior of 4-hydroxypyrimidine derivatives. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are the primary tools for this analysis.
Tautomeric Ratios of 4-Hydroxypyrimidine Derivatives
The following table summarizes the tautomeric composition of selected 4-hydroxypyrimidine derivatives in different solvents, as determined by spectroscopic methods.
| Compound | Solvent | Tautomeric Form(s) Present | Keto:Enol Ratio | Reference(s) |
| 4-Hydroxypyrimidine | Solution | Keto and Enol | Keto form predominates | [1][7] |
| 2-Amino-5,6-dimethyl-4-hydroxypyrimidine | Aqueous Solution | 1H-keto and 3H-keto | 1:1 ratio of 1H-keto and 3H-keto in some crystalline forms | [1][2] |
| 4-Hydroxypyrimidine | Gas Phase | Enol and Keto | Enol form is significant | [3] |
Experimental Protocols
Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy
Objective: To quantify the ratio of keto and enol tautomers of a 4-hydroxypyrimidine derivative in solution.
Materials:
-
4-Hydroxypyrimidine derivative of interest
-
Deuterated solvents of varying polarity (e.g., DMSO-d₆, CDCl₃, D₂O)
-
NMR tubes (5 mm)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 4-hydroxypyrimidine derivative.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube.
-
Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample at a constant temperature (e.g., 298 K).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The spectral width should be set to include all relevant signals, typically from 0 to 15 ppm.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the keto and enol tautomers. Key signals to monitor include the N-H proton of the keto form (often a broad singlet) and the C-H protons of the pyrimidine ring, which will have different chemical shifts for each tautomer.
-
Carefully integrate the signals corresponding to a specific, well-resolved proton in each tautomer.
-
Calculate the molar ratio of the tautomers by dividing the integral value of each signal by the number of protons it represents. The tautomeric ratio (Keto:Enol) is the ratio of these normalized integrals.[5]
-
Analysis of Tautomerism by UV-Vis Spectroscopy
Objective: To qualitatively and semi-quantitatively assess the influence of solvent polarity on the tautomeric equilibrium.
Materials:
-
4-Hydroxypyrimidine derivative
-
A series of solvents with varying polarities (e.g., hexane, dioxane, ethanol, water)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the 4-hydroxypyrimidine derivative in a suitable solvent.
-
Prepare a series of dilute solutions of the compound in different solvents, ensuring the concentration is within the linear range of the spectrophotometer.
-
-
Spectral Acquisition:
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Use the respective pure solvent as a blank.
-
-
Data Analysis:
-
Analyze the absorption spectra for each solvent. The keto and enol forms will have different chromophoric systems and thus different absorption maxima (λmax).
-
Shifts in the λmax or the appearance of new absorption bands with changes in solvent polarity indicate a shift in the tautomeric equilibrium.
-
By comparing the absorbance at the λmax characteristic of each tautomer, a semi-quantitative estimation of the tautomeric ratio can be made.[7][8]
-
Visualizations
Tautomeric Equilibrium of 4-Hydroxypyrimidine
Caption: Keto-enol tautomerism of 4-hydroxypyrimidine.
Experimental Workflow for Tautomer Analysis
Caption: Workflow for the analysis of tautomerism.
Conclusion
The keto-enol tautomerism of 4-hydroxypyrimidine derivatives is a multifaceted phenomenon with significant implications for drug discovery and development. The predominance of either the keto or enol tautomer is dictated by a delicate balance of structural and environmental factors. A thorough characterization of this equilibrium, using a combination of spectroscopic techniques and computational methods, is essential for understanding the structure-activity relationships of these important heterocyclic compounds. The experimental protocols and data presented in this guide provide a framework for researchers to systematically investigate and leverage the tautomeric behavior of 4-hydroxypyrimidine derivatives in the design of new and effective therapeutic agents.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cores.research.asu.edu [cores.research.asu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
A Technical Guide to the Historical Synthesis of 2-Amino-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core historical and established methods for the synthesis of 2-Amino-4,6-dihydroxypyrimidine, a crucial intermediate in the production of various pharmaceuticals and agrochemicals. This document provides a detailed overview of the primary synthetic route, quantitative data from various preparations, comprehensive experimental protocols, and visualizations of the reaction pathway and experimental workflow.
Core Synthesis Method: Condensation of Guanidine (B92328) and Malonic Esters
The most prevalent and historically significant method for the synthesis of this compound is the base-catalyzed condensation reaction between guanidine (or its salts) and a malonic acid diester, such as diethyl malonate or dimethyl malonate. This reaction, a variation of the classical pyrimidine (B1678525) synthesis, proceeds via a cyclocondensation mechanism to form the pyrimidine ring.
The general reaction involves the treatment of the malonic ester and guanidine with a strong base, typically sodium ethoxide or sodium methoxide (B1231860), in an alcoholic solvent. The base serves to deprotonate the guanidine and the α-carbon of the malonate, facilitating the nucleophilic attack and subsequent cyclization.
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of this compound and its derivatives, providing a comparative overview of reaction conditions and yields.
Table 1: Synthesis of this compound
| Guanidine Salt | Malonate Ester | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | | Guanidine Hydrochloride | Dimethyl Malonate | Sodium Methoxide | Methanol (B129727) | 2-3 hours | Reflux | 85 |[1] | | Guanidine Nitrate (B79036) | Diethyl Malonate | Sodium Methoxide | Ethanol (B145695) | 6.5 hours | 65 °C | 96.1 |[2] | | Guanidine Nitrate | Diethyl Malonate | Sodium Ethoxide | Ethanol | 0.5-1.5 hours | Reflux | 80.6 - 81.6 | | | Guanidine Hydrochloride | Diethyl Malonate | Sodium Ethoxide | Ethanol | Not Specified | Reflux | Not Specified | |
Table 2: Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines
| Substituent (R) | Malonic Acid Diester | Base | Solvent | Yield (%) | Reference |
| Methyl | Diethyl 2-methylmalonate | Sodium Ethoxide | Ethanol | 91 | [3] |
| Ethyl | Diethyl 2-ethylmalonate | Sodium Ethoxide | Ethanol | 88 | [3] |
| Isopropyl | Diethyl 2-isopropylmalonate | Sodium Ethoxide | Ethanol | 93 | [3] |
| Allyl | Diethyl 2-allylmalonate | Sodium Ethoxide | Ethanol | 95 | [3] |
| Prop-2-yn-1-yl | Diethyl 2-(prop-2-yn-1-yl)malonate | Sodium Ethoxide | Ethanol | 96 | [3] |
| sec-Butyl | Diethyl 2-(sec-butyl)malonate | Sodium Ethoxide | Ethanol | 93 | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the synthesis of this compound.
Protocol 1: Synthesis from Guanidine Hydrochloride and Dimethyl Malonate
Materials:
-
Guanidine hydrochloride
-
Dimethyl malonate
-
Sodium methoxide solution in methanol
-
10% Hydrochloric acid
-
Distilled water
-
Ethanol
Procedure:
-
To a round-bottomed flask containing guanidine hydrochloride (15 mmol), a freshly prepared solution of sodium methoxide in methanol (25 ml) is added. The mixture is stirred for a few minutes.
-
Dimethyl malonate (15 mmol) is then slowly added to the reaction mixture.
-
The mixture is heated under reflux for approximately 2-3 hours.
-
After the reaction is complete, the solvent is evaporated under reduced pressure.
-
The resulting white solid is dissolved in a minimum amount of water.
-
The pH of the solution is adjusted to 6 with 10% hydrochloric acid, leading to the precipitation of the product.
-
The precipitate is filtered and washed with distilled water and ethanol to yield pure this compound.[1]
Protocol 2: Synthesis from Guanidine Nitrate and Diethyl Malonate
Materials:
-
Guanidine nitrate
-
Diethyl malonate
-
Sodium methoxide
-
Anhydrous ethanol
-
10% Hydrochloric acid
-
Distilled water
Procedure:
-
In a 500 ml four-necked flask, 30.52 g (0.25 mol) of guanidine nitrate and 100 ml of anhydrous ethanol are combined and stirred.
-
A 2.5 M solution of sodium methoxide in ethanol (250 ml) is slowly added dropwise. After the solid completely dissolves, the mixture is stirred for an additional 30 minutes.
-
41.64 g (0.26 mol) of diethyl malonate is then slowly added dropwise, and the reaction temperature is raised to 65 °C for 6 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure to yield an off-white solid.
-
60 ml of water is added to dissolve the solid, and the pH is adjusted to 6 with a 10% dilute hydrochloric acid solution to precipitate the product.
-
The solid is collected by suction filtration, rinsed with water, and dried at 60 °C to a constant weight, yielding the final product.[2]
Protocol 3: General Procedure for 5-Substituted Derivatives
Materials:
-
Metallic sodium
-
Absolute ethanol
-
Guanidine hydrochloride
-
Corresponding monosubstituted malonic acid diester
Procedure:
-
Metallic sodium (12.9 g, 0.56 mol) is dissolved in absolute ethanol (300 mL) under an argon atmosphere with intensive mechanical stirring.
-
After all the sodium has dissolved and the solution has cooled to room temperature, guanidine hydrochloride (21.02 g, 0.22 mol) is added under vigorous stirring.
-
The corresponding monosubstituted malonic acid diester (0.2 mol) is then added to the reaction mixture.
-
The work-up and purification steps are performed according to standard procedures to isolate the 5-substituted this compound.[3]
Visualizations
The following diagrams illustrate the signaling pathway of the synthesis and a general experimental workflow.
Caption: Reaction mechanism for the synthesis of this compound.
References
- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry, particularly as anti-inflammatory agents. The protocols detailed below are based on established and optimized methodologies, offering high yields and purity.
Introduction
5-Substituted 2-amino-4,6-dihydroxypyrimidines are heterocyclic compounds that serve as important scaffolds in drug discovery. Their derivatives have shown a range of biological activities, including the inhibition of immune-activated nitric oxide (NO) production, suggesting their potential as anti-inflammatory agents.[1][2] The synthetic route primarily involves the condensation of a substituted malonic acid diester with guanidine (B92328) in the presence of a strong base. This document outlines the general synthetic procedure and provides specific examples for the preparation of various 5-alkyl substituted derivatives.
General Synthetic Pathway
The synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines is typically achieved through a cyclocondensation reaction between a monosubstituted malonic acid diester and guanidine hydrochloride, facilitated by a strong base like sodium ethoxide in ethanol.
References
Application Notes and Protocols for the Chlorination of 2-Amino-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chlorination of 2-amino-4,6-dihydroxypyrimidine to produce 2-amino-4,6-dichloropyrimidine (B145751) is a crucial transformation in synthetic organic chemistry. The resulting product is a versatile intermediate in the synthesis of a wide array of biologically active molecules, including antiviral agents, anti-cancer drugs, and herbicides.[1][2][3] This document provides detailed application notes and experimental protocols for this reaction, utilizing phosphorus oxychloride (POCl₃) as the chlorinating agent. The information is compiled to assist researchers in academia and industry in the efficient and safe synthesis of this important building block.
The pyrimidine (B1678525) core is a fundamental scaffold in many pharmaceutically active compounds.[4] The presence of halogen and amino groups on the pyrimidine ring in 2-amino-4,6-dichloropyrimidine allows for further functionalization, making it a valuable precursor for creating diverse molecular libraries for drug discovery.[4][5]
Reaction and Mechanism
The conversion of this compound to 2-amino-4,6-dichloropyrimidine involves the replacement of the hydroxyl groups with chlorine atoms. This is typically achieved by heating the substrate in the presence of phosphorus oxychloride.[6] The reaction often requires an acid-trapping agent, such as an amine base (e.g., triethylamine (B128534) or N,N-dimethylaniline), to neutralize the hydrochloric acid generated during the reaction.[7][8] The general reaction is as follows:
The reaction proceeds through the formation of a Vilsmeier-Haack like reagent, which facilitates the nucleophilic substitution of the hydroxyl groups.[9]
Quantitative Data Summary
The yield of 2-amino-4,6-dichloropyrimidine is highly dependent on the reaction conditions. Below is a summary of results from various reported protocols.
| Protocol Reference | Reactant Ratios (Substrate:POCl₃:Amine) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| U.S. Patent 5,563,270[7] | 1 : excess : 2-3 (Triethylamine) | None | 20-80 | 1.5-2.5 | Not specified |
| U.S. Patent 5,698,695[8] | 1 : 2.8-5 : 1.7-2.5 (N,N-dimethylaniline) | None | 40-90 | Not specified | 86 |
| J. Am. Chem. Soc., 73, 3011 (1951)[8][10] | 1 : 9 : 3 (N,N-dimethylaniline) | None (excess POCl₃) | ~107 (reflux) | 8 | Poor to 55 |
| EP 0329170 A2[11] | Not specified | Ethylene (B1197577) dichloride | 82-84 (reflux) | 2 | 73.4 (in situ) |
Experimental Protocols
Below are detailed methodologies for the chlorination of this compound.
Protocol 1: Solvent-Free Chlorination with N,N-Dimethylaniline
This protocol is adapted from U.S. Patent 5,698,695 and offers a high-yield, solvent-free approach.[8][10]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ice water
-
Sodium hydroxide (B78521) (NaOH) solution (10 N)
-
Reaction vessel with a stirrer, heating mantle, condenser, and addition funnel
Procedure:
-
In a well-ventilated fume hood, charge the reaction vessel with phosphorus oxychloride (3.52 molar equivalents) and this compound (1.03 moles).[10]
-
Heat the mixture to 55-60°C with stirring.[10]
-
Slowly add N,N-dimethylaniline (2.02 molar equivalents) to the mixture over 3 hours, maintaining the reaction temperature between 60-70°C.[10]
-
After the addition is complete, continue stirring the reaction mixture for an additional hour.[10]
-
In a separate vessel, prepare a sufficient quantity of ice and water.
-
Carefully and slowly pour the warm reaction mixture into the ice-water with vigorous stirring to decompose the excess phosphorus oxychloride. The temperature should be controlled to prevent excessive fuming.
-
Neutralize the resulting solution with a 10 N sodium hydroxide solution while cooling the mixture externally.[10]
-
The product will precipitate out of the solution. Filter the precipitate and wash it thoroughly with water.
-
Dry the collected solid in a vacuum oven at 50°C to obtain 2-amino-4,6-dichloropyrimidine.[10]
Protocol 2: Chlorination in an Inert Solvent with Triethylamine
This protocol is based on the procedure described in EP 0329170 A2, which utilizes an inert solvent.[11]
Materials:
-
This compound sodium salt
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Ethylene dichloride
-
Ice water
-
Reaction vessel with a stirrer, thermometer, condenser, and dropping funnel
Procedure:
-
In a fume hood, add ethylene dichloride (100 ml) and phosphorus oxychloride (95.9 g) to a 500 ml four-necked flask.[11]
-
Add this compound sodium salt (48.7 g) to the mixture at room temperature.[11]
-
Heat the mixture to 82°C.[11]
-
Over a period of 60 minutes, add a solution of triethylamine (25.3 g) in ethylene dichloride (24 ml) dropwise.[11]
-
After the addition, reflux the mixture at 82-84°C for 2 hours.[11]
-
Cool the reaction mixture. The excess phosphorus oxychloride can be removed under reduced pressure.
-
Carefully add ice water to the residue to hydrolyze any remaining reactive species.[11]
-
Stir the resulting slurry at 50°C for 3 hours.[11]
-
Filter the solid product, wash with water, and dry to yield 2-amino-4,6-dichloropyrimidine.[11]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the chlorination of this compound.
Caption: General workflow for the synthesis of 2-amino-4,6-dichloropyrimidine.
Applications in Drug Development and Agrochemicals
2-Amino-4,6-dichloropyrimidine is a key starting material for a variety of important commercial products.
-
Antiviral Agents: This compound is a precursor for the synthesis of pyrimidine nucleoside and non-nucleoside analogues that have shown activity against a broad range of viruses, including Herpes simplex virus.[12][13]
-
Anti-Cancer Therapeutics: The pyrimidine scaffold is present in numerous anti-cancer drugs. The reactivity of the chloro-substituents allows for the introduction of various functional groups to explore structure-activity relationships in the development of new oncology treatments.[1]
-
Herbicides: 2-Amino-4,6-dichloropyrimidine is a crucial intermediate in the production of sulfonylurea herbicides. It is typically converted to 2-amino-4,6-dimethoxypyrimidine, which is then used to synthesize highly potent and selective herbicides.[3]
Safety Considerations
-
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The quenching of the reaction mixture is highly exothermic and releases HCl gas. This step must be performed slowly and with efficient cooling.
-
The amine bases used as acid scavengers can be toxic and should be handled with care.
By following the detailed protocols and safety precautions outlined in these application notes, researchers can successfully synthesize 2-amino-4,6-dichloropyrimidine for their research and development needs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 8. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. 2-Amino-4,6-dichloropyrimidine | 56-05-3 | FA10605 [biosynth.com]
- 13. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Amino-4,6-dichloropyrimidine: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the synthesis of 2-amino-4,6-dichloropyrimidine (B145751), a key intermediate in the development of pharmaceuticals and agricultural chemicals. The described methodology is based on established literature, focusing on the chlorination of 2-amino-4,6-dihydroxypyrimidine using phosphorus oxychloride.
Introduction
2-Amino-4,6-dichloropyrimidine serves as a crucial building block in organic synthesis, particularly for the introduction of a substituted pyrimidine (B1678525) scaffold into target molecules. Its preparation is a fundamental step in the synthesis of a variety of biologically active compounds. The protocol outlined below describes a common and effective method for its synthesis, involving the reaction of this compound with phosphorus oxychloride in the presence of an acid scavenger.
Reaction Principle
The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl groups of this compound are replaced by chlorine atoms. Phosphorus oxychloride (POCl₃) acts as the chlorinating agent. An amine base, such as triethylamine (B128534) or N,N-dimethylaniline, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. In some procedures, an inert solvent is used, while others are carried out in an excess of phosphorus oxychloride which also serves as the reaction medium.
Experimental Protocol
This protocol is a generalized procedure based on common laboratory practices. Researchers should adapt it based on their specific experimental setup and safety guidelines.
Materials:
-
This compound (or its sodium salt)
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine or N,N-dimethylaniline
-
Ethylene dichloride or Acetonitrile (optional solvent)
-
Ice
-
Water
-
Sodium bicarbonate solution (for neutralization)
Equipment:
-
Round-bottom flask equipped with a stirrer, thermometer, condenser, and dropping funnel
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add the starting material, this compound, and the solvent (if used).[1]
-
Addition of Reagents: Add phosphorus oxychloride to the flask at room temperature.[1]
-
Heating: Heat the mixture to the desired reaction temperature (typically between 60-85°C).[1][2]
-
Addition of Acid Scavenger: Slowly add the amine base (e.g., triethylamine) dropwise to the reaction mixture over a period of time, maintaining the reaction temperature.[1][2]
-
Reaction: After the addition is complete, continue to stir the mixture under reflux for a specified duration (typically 2-8 hours).[1][2]
-
Work-up:
-
Cool the reaction mixture.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. This step is highly exothermic.[1][2]
-
Stir the resulting slurry at a controlled temperature (e.g., 45-50°C) for a few hours to hydrolyze any remaining phosphorus oxychloride and byproducts.[1]
-
Neutralize the acidic solution by the slow addition of a base, such as sodium hydroxide (B78521) or sodium bicarbonate solution, to a pH of approximately 2.5-4 or higher (some protocols suggest a basic pH of 8-9).[2][3]
-
-
Isolation and Purification:
Quantitative Data Summary
The following table summarizes various reaction conditions and outcomes for the synthesis of 2-amino-4,6-dichloropyrimidine as reported in the literature.
| Starting Material | Chlorinating Agent (molar ratio to substrate) | Acid Scavenger (molar ratio to substrate) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Sodium this compound | POCl₃ | Triethylamine | Ethylene dichloride | 82-84 | 2 | 83.2 | 92.4 | [1] |
| This compound | POCl₃ (3.63 mol) | N,N-dimethylaniline (2.10 mol) | None | 60-70 | 1 (after addition) | 86 | 99.2 | [2] |
| This compound | POCl₃ | N,N-dimethylaniline | None | ~107 (reflux) | 8 | 70 | Not specified | [2] |
| This compound | POCl₃ (excess) | Triethylamine | None | 20-80 | Not specified | Not specified | Not specified | [3] |
| Sodium this compound | POCl₃ | Triethylamine | Acetonitrile | 78-82 | 2.5 | 84.2 | 94.8 | [1] |
| This compound | POCl₃ | None (N₂ gas purge) | Not specified | Not specified | 4 | 76.8 | 85.9 | [1] |
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 2-amino-4,6-dichloropyrimidine.
Caption: Workflow for the synthesis of 2-amino-4,6-dichloropyrimidine.
References
Application Notes: Synthesis of Nitric Oxide Inhibitors Using 2-Amino-4,6-dihydroxypyrimidine as a Key Precursor
Introduction
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key pathological feature in numerous inflammatory diseases and neurodegenerative disorders. Consequently, the development of potent and selective iNOS inhibitors is a significant focus in drug discovery. The pyrimidine (B1678525) scaffold is a crucial pharmacophore in medicinal chemistry, and derivatives of 2-aminopyrimidine (B69317) have shown promise as NOS inhibitors.
This document outlines the application of 2-amino-4,6-dihydroxypyrimidine as a foundational building block in the synthesis of potent nitric oxide inhibitors. Notably, this compound and its 5-substituted analogs are themselves devoid of NO-inhibitory activity.[1] However, they serve as critical precursors for the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines, which have demonstrated significant inhibitory effects on immune-activated NO production.[1] The conversion from the inactive dihydroxy form to the active dichloro form is a key step in unlocking the therapeutic potential of this compound class.
The following protocols detail the synthetic pathway from substituted malonic acid diesters to the final active dichloropyrimidine compounds and the subsequent biological evaluation of their NO inhibitory activity using a murine macrophage cell line.
Data Presentation: Inhibitory Activity of 2-Amino-4,6-dichloropyrimidine Derivatives
The following table summarizes the in vitro inhibitory activity of various 5-substituted 2-amino-4,6-dichloropyrimidines on nitric oxide production in immune-activated mouse peritoneal cells. The data highlights the structure-activity relationship, with the 5-fluoro substituted compound showing the highest potency.
| Compound ID | 5-Substituent | IC₅₀ (µM) | Reference |
| B1 | -H | 36 | Krejčová et al., 2013[1] |
| B2 | -CH₃ | 16 | Krejčová et al., 2013[1] |
| B3 | -CH₂CH₃ | 9 | Krejčová et al., 2013[1] |
| B4 | -(CH₂)₂CH₃ | 10 | Krejčová et al., 2013[1] |
| B5 | -F | 2 | Krejčová et al., 2013[1] |
IC₅₀ values represent the concentration required for 50% inhibition of nitric oxide production.
Experimental Protocols
Protocol 1: General Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines (Precursors)
This protocol describes the synthesis of the inactive precursor compounds via a modified condensation reaction.
Principle: The synthesis is achieved through the condensation of a suitably substituted diethyl malonate with guanidine (B92328) in the presence of a strong base, sodium ethoxide, to form the pyrimidine ring.
Materials:
-
Appropriate 5-substituted diethyl malonate (e.g., diethyl fluoromalonate)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (B145695)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
Add guanidine hydrochloride to the solution and stir until dissolved.
-
Add the 5-substituted diethyl malonate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in water and acidify with concentrated HCl to a pH of approximately 5-6 to precipitate the product.
-
Filter the precipitate, wash thoroughly with cold water and then with ethanol.
-
Dry the product under vacuum to yield the 5-substituted this compound.
Protocol 2: General Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines (Active Inhibitors)
This protocol details the conversion of the inactive dihydroxy precursors to the active dichloro-inhibitors using a Vilsmeier-Haack reagent.[1]
Principle: The Vilsmeier-Haack-Arnold reagent, generated in situ from a formamide (B127407) (like N,N-dimethylformamide) and a chlorinating agent (like phosphorus oxychloride or oxalyl chloride), is used to replace the hydroxyl groups on the pyrimidine ring with chlorine atoms.[1][2][3]
Materials:
-
5-substituted this compound (from Protocol 1)
-
Phosphorus oxychloride (POCl₃) or Oxalyl Chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or other suitable solvent
-
37% Aqueous HCl
-
Ethanol
-
5% Aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Preparation of Vilsmeier Reagent: In a flask under an inert atmosphere, slowly add POCl₃ to an ice-cold solution of DMF in a suitable solvent like DCM. Stir for 30 minutes.
-
Chlorination: To this freshly prepared Vilsmeier reagent, add the 5-substituted this compound portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours.
-
Work-up and Deprotection: Cool the reaction mixture and carefully pour it onto crushed ice.
-
The resulting crude residue is then dissolved in a mixture of 99% ethanol and 37% aqueous HCl.[1]
-
Heat the mixture at 50°C for 2 hours, during which the product may begin to precipitate.[1]
-
Add water and stir the mixture vigorously.
-
Filter the precipitated product and wash sequentially with a water/ethanol mixture, a 5% aqueous solution of NaHCO₃, and again with the water/ethanol mixture.[1]
-
Dry the final product under vacuum to yield the pure 5-substituted 2-amino-4,6-dichloropyrimidine.
Protocol 3: In Vitro Nitric Oxide Inhibition Assay (Griess Assay)
This protocol describes the method for evaluating the inhibitory effect of the synthesized compounds on NO production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line).[4][5][6]
Principle: RAW 264.7 macrophages are stimulated with LPS to induce the expression of iNOS, leading to the production of NO. NO is unstable and rapidly oxidizes to stable nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻) in the cell culture medium. The Griess assay is a colorimetric method that measures the concentration of nitrite as an indicator of NO production.[7] Nitrite reacts with the Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to form a purple azo compound, the absorbance of which is measured at 540-550 nm.[4][7]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized inhibitor compounds
-
DMSO (Dimethyl sulfoxide)
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide in 2.5% or 5% phosphoric acid[4][8]
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in 2.5% phosphoric acid or water[4][8]
-
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.[5] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Make serial dilutions in culture medium to achieve the desired final test concentrations (e.g., 0.1 to 100 µM). Add the diluted compounds to the respective wells.
-
LPS Stimulation: After 1 hour of pre-treatment with the compounds, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.
-
Nitrite Standard Curve Preparation: Prepare a nitrite standard curve by serially diluting a 100 µM NaNO₂ stock solution in culture medium to obtain concentrations from 0 to 100 µM.
-
Griess Reaction:
-
After incubation, carefully transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50-100 µL of freshly mixed Griess reagent (equal volumes of Reagent A and Reagent B) to each well containing supernatant and standards.[4][8]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control. Calculate the IC₅₀ value for each active compound.
Visualizations
Caption: Synthetic workflow for nitric oxide inhibitors.
Caption: General iNOS-mediated nitric oxide production pathway.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. name-reaction.com [name-reaction.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Antimicrobial Guanylsulfonamides from 2-Amino-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Guanylsulfonamides represent a promising class of compounds, and their synthesis from readily available pyrimidine (B1678525) precursors is a key area of interest. This document provides detailed application notes and protocols for the synthesis of antimicrobial guanylsulfonamides, starting from 2-Amino-4,6-dihydroxypyrimidine. The described synthetic route involves a two-step process: the chlorination of the pyrimidine ring followed by the introduction of the guanylsulfonamide moiety. These compounds are hypothesized to exert their antimicrobial effect by inhibiting dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway.
Experimental Protocols
Synthesis of 2-Amino-4,6-dichloropyrimidine (Intermediate 1)
This protocol outlines the conversion of this compound to 2-Amino-4,6-dichloropyrimidine.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (B128534) (Et₃N) or N,N-Dimethylaniline
-
Ice
-
Water
-
Sodium hydroxide (B78521) (NaOH) solution (20-50%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirrer
-
Vacuum distillation apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirrer, suspend this compound in an excess of phosphorus oxychloride.
-
Slowly add triethylamine or N,N-dimethylaniline to the mixture as an acid-trapping agent. The molar ratio of the amine base to this compound should be approximately 2:1 to 3:1.
-
Heat the reaction mixture to a temperature between 20°C and 80°C and maintain for several hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Carefully pour the cooled, viscous residue into a beaker containing ice water.
-
Stir the resulting suspension for 1.5 to 2.5 hours at a temperature of 40°C to 60°C.
-
Adjust the pH of the suspension to approximately 2.5 to 4 by the slow addition of a 20-50% sodium hydroxide solution.
-
Collect the precipitated 2-Amino-4,6-dichloropyrimidine by filtration.
-
Wash the solid product with water and dry it in an oven.
Synthesis of Antimicrobial Guanylsulfonamides (Final Product)
This protocol describes the reaction of 2-Amino-4,6-dichloropyrimidine with guanidine (B92328) and a subsequent sulfonylation step.
Materials:
-
2-Amino-4,6-dichloropyrimidine (Intermediate 1)
-
Guanidine hydrochloride
-
Sodium ethoxide or another suitable base
-
An appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)
-
Anhydrous solvent (e.g., ethanol, DMF)
-
Pyridine or other acid scavenger
-
Dichloromethane (B109758) or other suitable solvent for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Chromatography apparatus (for purification)
Procedure:
Step 1: Guanidinylation
-
In a round-bottom flask, dissolve 2-Amino-4,6-dichloropyrimidine and guanidine hydrochloride in an anhydrous solvent such as ethanol.
-
Add a base like sodium ethoxide to the mixture to liberate free guanidine and facilitate the nucleophilic substitution reaction.
-
Reflux the reaction mixture for several hours. Monitor the reaction by TLC to determine completion. It is anticipated that one of the chloro groups will be displaced by the guanidine to form a pyrimidinyl-guanidine intermediate.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate the pyrimidinyl-guanidine intermediate.
Step 2: Sulfonylation
-
Dissolve the purified pyrimidinyl-guanidine intermediate in a suitable anhydrous solvent like dichloromethane in a round-bottom flask.
-
Add an acid scavenger, such as pyridine, to the solution.
-
Cool the mixture in an ice bath and slowly add the desired sulfonyl chloride dropwise.
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Purify the final guanylsulfonamide product by column chromatography.
Data Presentation
The antimicrobial efficacy of newly synthesized guanylsulfonamides should be evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial activity. Below is a representative table summarizing potential MIC values for a series of hypothetical guanylsulfonamide derivatives against common microbial strains.
| Compound ID | R-Group on Sulfonyl Moiety | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| GS-1 | -CH₃ | 16 | 32 | 64 |
| GS-2 | -C₆H₅ | 8 | 16 | 32 |
| GS-3 | -C₆H₄-Cl (para) | 4 | 8 | 16 |
| GS-4 | -C₆H₄-NO₂ (para) | 2 | 4 | 8 |
| Ciprofloxacin | (Reference) | 1 | 0.015 | N/A |
| Fluconazole | (Reference) | N/A | N/A | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.
Visualizations
Synthetic Workflow
Caption: Synthetic route from this compound to Guanylsulfonamides.
Proposed Mechanism of Action
Sulfonamides are known to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[1] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), guanylsulfonamides are proposed to block the active site of the enzyme, thereby halting folic acid production and exhibiting a bacteriostatic effect.
References
Application Note: HPLC and LC-MS Analysis of 2-Amino-4,6-dihydroxypyrimidine and its Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the analysis of 2-Amino-4,6-dihydroxypyrimidine and its potential impurities using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for assessing the purity of synthesized compounds, offering high resolution, sensitivity, and accuracy.[2] This application note details two methods for the analysis of this compound and its impurities: a primary HPLC-UV method for routine purity assessment and a more sensitive LC-MS method for impurity identification and quantification.
Potential Impurities
During the synthesis of this compound, several impurities can arise from starting materials, by-products, or degradation. Common potential impurities may include:
-
Guanidine: A common starting material in the synthesis.[3]
-
Dimethyl malonate: Another key starting material.[1]
-
4-Amino-2,6-dihydroxypyrimidine (B1141700): An isomer and a potential byproduct.[4]
Method 1: HPLC-UV for Purity Assessment
This reversed-phase HPLC method is suitable for the routine determination of the purity of this compound.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | YMC-Pack ODS-AQ, 150 x 4.6 mm, 3 µm, or equivalent hydrophilic C18 |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate in Water |
| Mobile Phase B | Methanol |
| Gradient Elution | 0-15 min, 5-30% B; 15-20 min, 30-50% B; 20-25 min, 50-5% B; 25-30 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm and 230 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (1:1 v/v) |
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the this compound sample in the sample diluent to obtain a final concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Representative Quantitative Data for HPLC-UV Analysis
| Compound | Retention Time (min) | Relative Retention Time | Response Factor |
| Guanidine | 2.5 | 0.42 | 0.85 |
| This compound | 6.0 | 1.00 | 1.00 |
| 4-Amino-2,6-dihydroxypyrimidine | 7.2 | 1.20 | 1.05 |
Note: The data in this table are representative examples and may vary depending on the specific instrumentation and experimental conditions.
Method 2: LC-MS for Impurity Identification and Quantification
This LC-MS method is ideal for the sensitive detection, identification, and quantification of impurities in this compound, particularly in the context of drug development where stringent quality control is required.[4]
Experimental Protocol
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Instrument | Liquid Chromatograph-Mass Spectrometer |
| Column | Acclaim RSLC 120 C18, 2.1 x 100 mm, 2.2 µm, or equivalent |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | As required to achieve separation |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Sample Preparation:
-
Prepare the sample as described in the HPLC-UV method, but with a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of the MS detector.
-
The sample diluent should be Acetonitrile:Water (1:1 v/v).[4]
Data Presentation
Table 2: Quantitative Data for LC-MS Analysis of Impurities [4]
| Impurity | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| This compound | 0.1671 | 0.3341 |
| 4-Amino-2,6-dihydroxypyrimidine | 0.1865 | 0.3730 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the HPLC analysis and the logical relationship for method validation.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical flow of HPLC method validation.
References
- 1. This compound | 56-09-7 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 4. CN111272897A - Method for detecting this compound and 4-amino-2,6-dihydroxypyrimidine in pemetrexed acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Detection of 2-Amino-4,6-dihydroxypyrimidine by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dihydroxypyrimidine is a pyrimidine (B1678525) derivative of significant interest in pharmaceutical and biological research. Accurate and sensitive detection methods are crucial for its quantification in various matrices, including in the context of drug development and metabolic studies. This document provides detailed application notes and protocols for the detection of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principle of the Method
The method utilizes reversed-phase liquid chromatography for the separation of this compound from other matrix components. The separated analyte is then introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source. Quantification is achieved using the selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and depends on the sample matrix. For relatively clean samples, a simple "dilute and shoot" approach may be sufficient. However, for complex matrices such as biological fluids or tissue extracts, protein precipitation is a common and effective method to remove proteins that can interfere with the analysis.
Protocol for Protein Precipitation:
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 300 µL of a cold organic solvent such as acetonitrile (B52724) or methanol.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analyte of interest.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase starting condition for analysis.
Liquid Chromatography (LC) Method
A robust chromatographic method is essential for the separation of this compound from potential interferences.
| Parameter | Condition |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Acclaim RSLC 120 C18 (2.0 x 100 mm, 2.2 µm) or equivalent reversed-phase column[1] |
| Mobile Phase A | 0.1% Acetic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | A gradient tailored to the specific application should be developed. A typical starting point is 5% B, ramping to 95% B over several minutes, followed by a re-equilibration step. |
| Flow Rate | 0.2 mL/min[1] |
| Column Temperature | 30°C (adjustable between 20-50°C to optimize separation)[1] |
| Injection Volume | 2 µL[1] |
Mass Spectrometry (MS) Method
A triple quadrupole mass spectrometer is ideal for quantitative analysis using the SRM mode.
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI)[1] |
| Polarity | Positive Ion Mode[1] |
| Scan Mode | Selected Reaction Monitoring (SRM)[1] |
| Precursor Ion (m/z) | 128.08[1] |
| Product Ion (m/z) | 60.17[1] |
| Collision Energy | Optimization required for the specific instrument. |
| Gas Temperatures and Flow Rates | Optimization required for the specific instrument. |
Quantitative Data Summary
The following table summarizes the quantitative performance data for the detection of this compound based on a reported method.[1]
| Parameter | Value |
| Limit of Detection (LOD) | 0.1671 ng/mL |
| Limit of Quantitation (LOQ) | 0.3341 ng/mL |
| Linearity | A linear range should be established and validated for the specific application. |
| Precision and Accuracy | Should be determined through method validation studies. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the detection of this compound by LC-MS/MS.
Caption: General workflow for LC-MS/MS analysis.
Logical Relationship of LC-MS/MS Components
This diagram outlines the logical connection between the different components of the LC-MS/MS system.
Caption: Key components of the LC-MS/MS system.
References
Application Notes and Protocols: 2-Amino-4,6-dihydroxypyrimidine in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dihydroxypyrimidine and its derivatives represent a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The inherent ability of the 2-aminopyrimidine (B69317) core to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it an ideal starting point for inhibitor design. This document provides detailed application notes on the utility of this scaffold, protocols for the synthesis of key intermediates and final compounds, and methodologies for evaluating their biological activity.
The 2-Aminopyrimidine Scaffold in Kinase Inhibition
The 2-aminopyrimidine core is a versatile building block for targeting a wide range of kinases, which are pivotal regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively modulate kinase function is therefore a major focus of modern drug discovery.
The 2-amino group and the pyrimidine (B1678525) ring nitrogens of the scaffold can act as hydrogen bond donors and acceptors, respectively, mimicking the adenine (B156593) portion of ATP. This allows for strong binding to the kinase hinge region. Substitutions at the 4, 5, and 6 positions of the pyrimidine ring provide opportunities to modulate potency, selectivity, and pharmacokinetic properties.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of various kinase inhibitors incorporating the 2-aminopyrimidine scaffold. This data highlights the broad applicability of this building block against different kinase families.
| Compound ID/Reference | Target Kinase(s) | IC50 (µM) | Cell Line/Assay Conditions |
| Compound 1e [1] | ABL1 Tyrosine Kinase | 3.35 ± 0.58 | In vitro kinase assay |
| K562 (Chronic Myeloid Leukemia) | 8.77 ± 0.55 | Cell-based proliferation assay | |
| Compound 17 [2] | CDK2 | 0.19 | Enzymatic assay |
| Compound 19 [2] | CDK2 | 6.8 | Enzymatic assay |
| Alisertib (MLN8237) [3] | Aurora A | 0.0012 | Enzymatic assay |
| Barasertib (AZD1152) [3] | Aurora B | 0.00037 | Enzymatic assay |
| PD-089828 (4b) [4] | PDGFr | 1.11 | Enzymatic assay |
| FGFr | 0.13 | Enzymatic assay | |
| EGFr | 0.45 | Enzymatic assay | |
| c-src | 0.22 | Enzymatic assay | |
| Compound 6c [4] | PDGF-stimulated vascular smooth muscle cell proliferation | 0.3 | Cell-based assay |
| Compound 4e [4] | FGFr | 0.060 | Enzymatic assay |
| Compound 13 [5] | Aurora A | < 0.2 | Cell-based proliferation assay (SCLC cell lines) |
| Hit 2c [6] | HIPK2 | 0.20 | Kinase inhibitory assay |
| NRK-49F cell proliferation (TGF-β induced) | 0.29 | Cell-based proliferation assay | |
| 5-fluoro-2-amino-4,6-dichloropyrimidine [7] | Immune-activated NO production | 2 | In vitro nitric oxide assay in mouse peritoneal cells |
| Compound 4 [8] | BRD4 | 0.029 | Enzymatic assay |
| PLK1 | 0.094 | Enzymatic assay | |
| Compound 7 [8] | BRD4 | 0.042 | Enzymatic assay |
| PLK1 | 0.02 | Enzymatic assay |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the core scaffold via condensation of guanidine (B92328) with a malonic ester.
Materials:
-
Guanidine hydrochloride or Guanidine nitrate
-
Diethyl malonate or Dimethyl malonate
-
Sodium methoxide (B1231860) solution (freshly prepared) or Sodium ethoxide
-
Methanol or Ethanol
-
10% Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
To a round-bottom flask containing a freshly prepared solution of sodium methoxide in methanol, add guanidine hydrochloride.
-
Stir the mixture for several minutes at room temperature.
-
Slowly add diethyl malonate to the reaction mixture.
-
Heat the mixture to reflux (approximately 65°C) and maintain for 2-6 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the resulting solid in a minimum amount of water.
-
Adjust the pH of the solution to 6 with 10% HCl to precipitate the product.
-
Filter the precipitate, wash with distilled water and then with ethanol.
-
Dry the solid to obtain pure this compound.
Synthesis of 2-Amino-4,6-dichloropyrimidine
This protocol outlines the conversion of the dihydroxy-scaffold to the dichloro-intermediate, a key step for further diversification.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
Procedure:
-
In a reaction vessel equipped with a reflux condenser, combine this compound and phosphorus oxychloride.
-
Slowly add N,N-dimethylaniline to the mixture while maintaining the temperature between 60-70°C.
-
After the addition is complete, continue stirring the reaction mixture for an additional hour.
-
Heat the mixture to reflux (around 107°C) for approximately 8 hours.
-
Carefully remove the excess phosphorus oxychloride by evaporation.
-
Pour the molten residue into hot water (around 80°C) with vigorous stirring to induce precipitation.
-
Filter the resulting suspension and wash the collected solid with water.
-
Air-dry the crystals to obtain 2-amino-4,6-dichloropyrimidine.
General Protocol for Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based ATP depletion assay.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the kinase and its specific substrate to the wells of the assay plate.
-
Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to the kinase activity) by following the instructions of the luminescent kinase assay kit. This typically involves adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction that generates a luminescent signal proportional to the ATP concentration.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway: General Kinase Inhibition
Caption: General signaling pathway illustrating kinase activation and inhibition.
Experimental Workflow: Kinase Inhibitor Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of 2-aminopyrimidine kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors from the this compound scaffold relies on a systematic exploration of the structure-activity relationship. Key insights from various studies include:
-
2-Amino Group: The 2-amino group is crucial for forming hydrogen bonds with the kinase hinge region. Modifications at this position can influence potency and selectivity. For instance, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a pyrido[2,3-d]pyrimidine (B1209978) lead compound enhanced both potency and bioavailability.[4]
-
4- and 6-Positions: These positions are typically substituted with aryl or other cyclic groups that can occupy the hydrophobic pocket of the ATP-binding site. The nature of these substituents significantly impacts selectivity. For example, replacing a 2,6-dichlorophenyl group with a 3,5-dimethoxyphenyl moiety at the 6-position of a pyrido[2,3-d]pyrimidine resulted in a highly selective FGFr inhibitor.[4] In another study, the introduction of various substituents to a piperidinyl aminopyrimidine core at these positions led to high inhibitory activity against IKK-2.[9]
-
5-Position: Substitution at the 5-position can be used to fine-tune the electronic and steric properties of the molecule, potentially improving biological activity. For example, 5-fluoro-2-amino-4,6-dichloropyrimidine showed potent inhibition of immune-activated nitric oxide production.[7]
Conclusion
This compound is a highly valuable and versatile starting material for the development of a wide array of kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and the inherent properties of the 2-aminopyrimidine core provide a solid foundation for achieving high-affinity binding to the kinase ATP site. The provided protocols and data serve as a comprehensive resource for researchers engaged in the design and discovery of novel kinase inhibitors for various therapeutic applications.
References
- 1. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based discovery, dynamics simulation and pharmacological study of 2-amino-pyrimidine derivative as HIPK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Experimental procedure for N-alkylation of 2-Amino-4,6-dihydroxypyrimidine
Application Notes and Protocols
Topic: Experimental Procedure for N-alkylation of 2-Amino-4,6-dihydroxypyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound and its N-alkylated derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of alkyl groups at the nitrogen atoms can significantly modulate the pharmacological properties of the parent molecule. This document provides a detailed experimental protocol for the N-alkylation of this compound, addressing key challenges such as regioselectivity and overalkylation. The presented protocol is a representative method and may require optimization depending on the specific alkylating agent and desired product.
Challenges in N-alkylation
The N-alkylation of this compound presents several challenges:
-
Tautomerism: The substrate exists in multiple tautomeric forms, which can lead to a mixture of N- and O-alkylated products.
-
Regioselectivity: The molecule has multiple nucleophilic centers: the exocyclic amino group and the two ring nitrogen atoms. Selective alkylation at a specific nitrogen atom is a significant challenge.
-
Overalkylation: The mono-alkylated product can often be more nucleophilic than the starting material, leading to the formation of di- or even tri-alkylated byproducts.[1] Controlling the stoichiometry of the alkylating agent is crucial to minimize this.
Experimental Protocol: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[2][3]
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add a suitable base, such as potassium carbonate (2.0-3.0 eq) or cesium carbonate (2.0-3.0 eq).[2][3]
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Slowly add the alkylating agent (1.0-1.2 eq) to the reaction mixture. Using a slight excess of the alkylating agent can be a starting point, but the stoichiometry may need to be carefully optimized to control overalkylation.[1]
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding cold deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with deionized water and then with brine solution to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired N-alkylated product.
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Data Presentation
The following table summarizes hypothetical quantitative data for a representative N-alkylation reaction. Actual results will vary depending on the specific substrates and reaction conditions.
| Parameter | Value |
| Starting Material | This compound |
| Alkylating Agent | Benzyl Bromide |
| Base | K₂CO₃ |
| Solvent | DMF |
| Reaction Temperature | 70 °C |
| Reaction Time | 8 hours |
| Yield of Mono-N-alkylated Product | 45-55% (after purification) |
| ¹H NMR (DMSO-d₆, δ ppm) | 10.5 (br s, 1H, OH), 7.3-7.2 (m, 5H, Ar-H), 6.5 (br s, 2H, NH₂), 5.1 (s, 2H, CH₂), 4.8 (s, 1H, pyrimidine-H) |
| Mass Spectrometry (ESI+) m/z | [M+H]⁺ calculated for C₁₁H₁₁N₃O₂: 218.09; Found: 218.10 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-alkylation of this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-4,6-dichloropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 2-amino-4,6-dichloropyrimidine (B145751) derivatives. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug development, offering insights into reaction optimization, detailed experimental procedures, and expected outcomes.
Introduction
The 2-amino-4,6-dichloropyrimidine scaffold is a crucial building block in the synthesis of a wide range of biologically active compounds. Its derivatives are integral to the development of pharmaceuticals, including kinase inhibitors and other therapeutic agents. The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, or vinyl substituents onto the pyrimidine (B1678525) core. This allows for the rapid diversification of the 2-aminopyrimidine (B69317) scaffold, which is essential for structure-activity relationship (SAR) studies in drug discovery.
The regioselectivity of the Suzuki coupling on 2-amino-4,6-dichloropyrimidine is a key consideration. Generally, the chlorine atoms at the C4 and C6 positions are more reactive towards oxidative addition of the palladium catalyst than a potential halogen at the C2 position. In the case of 2-amino-4,6-dichloropyrimidine, the two chlorine atoms are electronically similar, which can lead to mixtures of mono- and di-substituted products. However, selective mono-arylation can often be achieved under carefully controlled conditions.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (in this case, 2-amino-4,6-dichloropyrimidine) and an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of dichloropyrimidine derivatives with various arylboronic acids. While specific data for 2-amino-4,6-dichloropyrimidine is limited in the literature, the data presented here for analogous dichloropyrimidines provides a strong starting point for reaction optimization.
Table 1: Mono-arylation of Dichloropyrimidines under Microwave Conditions
| Pyrimidine Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | ~71 | [1] |
| 2,4-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | ~90 | [1] |
| 2,4-dichloropyrimidine | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | ~85 | [1] |
Table 2: Di-arylation of Dichloropyrimidines
| Pyrimidine Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4,6-dichloropyrimidine | 5-Pyrimidylboronic acid | Pd(PPh₃)₂Cl₂ (cat.) | Na₂CO₃ | 1,4-Dioxane | 95 | - | 56 | [2] |
| 4,6-dichloropyrimidine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂ (cat.) | Na₂CO₃ | 1,4-Dioxane | 95 | - | 84 | [2] |
| 2,4-dichloropyrimidine | Phenylboronic acid (1st), p-Methoxyphenylboronic acid (2nd) | Pd(PPh₃)₄ (cat.) | K₂CO₃ | Toluene/Ethanol/H₂O | 55 then 90 | 12 then 12 | - | [3] |
Experimental Protocols
The following are detailed protocols for Suzuki coupling reactions with dichloropyrimidine derivatives. These can be adapted for use with 2-amino-4,6-dichloropyrimidine.
Protocol 1: General Procedure for Mono-Arylation of 2-Amino-4,6-dichloropyrimidine
This protocol is adapted from procedures for the mono-arylation of other dichloropyrimidines and is a good starting point for optimization.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Arylboronic acid (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water (2:1) or DME)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
Procedure:
-
To a Schlenk flask or a sealable reaction tube, add 2-amino-4,6-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Add the degassed solvent system (e.g., 10 mL of 1,4-dioxane/water 2:1).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-amino-4-aryl-6-chloropyrimidine.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1]
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine 2-amino-4,6-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.55 mmol), and the base (e.g., K₂CO₃, 1.5 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).
-
Add the degassed solvent (e.g., 6 mL of 1,4-dioxane/water 2:1).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 15-30 minutes).
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizations
Reaction Scheme
References
Troubleshooting & Optimization
Technical Support Center: 2-Amino-4,6-dihydroxypyrimidine Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-4,6-dihydroxypyrimidine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to improve experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: Why is my yield of this compound significantly lower than the reported >85%?
A1: Low yields can stem from several factors. Consider the following:
-
Base Preparation and Quality: The base, typically sodium methoxide (B1231860) or ethoxide, is critical. Use a freshly prepared solution for best results. The reaction of sodium metal with anhydrous alcohol is a standard method.[1] Ensure the alcohol is completely anhydrous, as water can consume the base and inhibit the reaction.
-
Reaction Solvent: The use of an alcohol solvent like methanol (B129727) or ethanol (B145695) is essential. These solvents help to at least partially dissolve the product as it forms, ensuring the reaction mixture remains stirrable for the reaction to proceed to completion.[2]
-
pH of Precipitation: The pH at which the product is precipitated from the aqueous solution is crucial. The optimal pH is generally between 5 and 6.[3] If the pH is too low or too high, the product may remain dissolved or co-precipitate with impurities. Acetic acid or dilute HCl are commonly used for this step.[1][2]
-
Reactant Stoichiometry: An incorrect molar ratio of reactants can lead to lower yields. The condensation typically involves a 1:1 molar ratio of the guanidine (B92328) salt to the diethyl malonate, with an excess of the sodium alkoxide base.[2][3]
Q2: My reaction mixture solidified and the magnetic stirrer stopped. What happened and how can I prevent this?
A2: This is a common issue caused by the product precipitating out of the reaction mixture. The sodium salt of this compound can be poorly soluble in the alcohol solvent.
-
Prevention: Ensure you are using a sufficient volume of an appropriate alcohol solvent (methanol or ethanol). These solvents are better at keeping the intermediates and the final product salt in solution compared to other solvents.[2] Using a mechanical stirrer instead of a magnetic stir bar can also help manage thicker slurries.
-
Solution: If the mixture solidifies, you may need to add more anhydrous alcohol to attempt to redissolve the precipitate and continue the reaction. However, this may affect the overall concentration and reaction kinetics.
Q3: What is the most effective method for purifying the final product?
A3: The standard and effective purification protocol involves the following steps:
-
After the reaction is complete, the solvent (e.g., ethanol) is removed under reduced pressure.[1]
-
The resulting solid is dissolved in a minimum amount of water.[1]
-
The aqueous solution is then carefully acidified to a pH of 5-6 to precipitate the product. This step is critical as it leaves excess guanidine and other base-soluble impurities in the solution.[2][3]
-
The precipitate is collected by filtration.
-
The collected solid should be washed thoroughly with distilled water to remove any remaining salts, followed by a wash with ethanol to aid in drying.[1]
Q4: Can I use guanidine hydrochloride instead of guanidine nitrate (B79036)?
A4: Yes, both guanidine hydrochloride and guanidine nitrate are commonly used as the guanidine source for this synthesis.[1][2][3] The key is the in-situ formation of free guanidine by the strong alkoxide base (e.g., sodium methoxide). When using guanidine hydrochloride, sodium chloride is formed as a byproduct, whereas guanidine nitrate will form sodium nitrate. Both are typically removed during the aqueous workup.
Data Presentation: Reaction Condition Comparison
The following tables summarize quantitative data from various synthesis protocols, illustrating the impact of different reaction parameters on the final yield.
Table 1: Effect of Reactants and Base on Yield
| Guanidine Salt | Malonic Ester | Base | Solvent | Yield (%) | Reference |
| Guanidine Nitrate | Diethyl Malonate | Sodium Methoxide | Ethanol | 96.1% | [1][3] |
| Guanidine Hydrochloride | Dimethyl Malonate | Sodium Methoxide | Methanol | 85% | [1][4] |
| Guanidine Hydrochloride | Diethyl Malonate | Sodium Ethoxide | Ethanol | 88-94% | [2] |
| Guanidine Nitrate | Diethyl Malonate | Sodium Methoxide | Methanol | 83% | [3] |
Table 2: Influence of Reaction Time and Temperature on Yield
| Temperature (°C) | Time (hours) | Molar Ratio (Guanidine Nitrate:Diethyl Malonate) | Yield (%) | Reference |
| 65 | 6 | 1:1.04 | 96.1% | [1] |
| Reflux (Methanol) | 2-3 | 1:1 | 85% | [1][4] |
| 68 | 3.5 | 1:1 | 83% | [3] |
| 95-105 | 0.5-1.5 | 1:1 | 80.6-81.6% | [5] |
Experimental Protocols
This section provides a detailed methodology for a high-yield synthesis of this compound.
Protocol: High-Yield Synthesis from Guanidine Nitrate and Diethyl Malonate[1][3]
Materials:
-
Guanidine Nitrate (30.52g, 0.25 mol)
-
Diethyl Malonate (41.64g, 0.26 mol)
-
Sodium Methoxide (2.5 M solution in Ethanol, 250 ml)
-
Anhydrous Ethanol (100 ml)
-
10% Hydrochloric Acid (HCl)
-
Distilled Water
Procedure:
-
Reaction Setup: To a 500 ml four-necked flask equipped with a mechanical stirrer and a reflux condenser, add guanidine nitrate (30.52g) and anhydrous ethanol (100 ml).
-
Base Addition: Begin stirring the suspension and slowly add the 2.5 M sodium methoxide solution in ethanol (250 ml) dropwise. During the addition, maintain the temperature at approximately 5°C. Continue stirring for 30 minutes after the addition is complete, by which time the solid should be completely dissolved.
-
Malonate Addition: Slowly add diethyl malonate (41.64g) dropwise to the reaction flask.
-
Reflux: After the addition is complete, raise the temperature of the reaction mixture to 65°C and maintain it under reflux for 6 hours.
-
Solvent Removal: After the reaction period, concentrate the mixture under reduced pressure to remove the ethanol, resulting in an off-white solid.
-
Precipitation: Add 60 ml of water to the flask to dissolve the solid. While stirring, adjust the pH of the solution to 6 using a 10% dilute hydrochloric acid solution. A white solid will precipitate.
-
Isolation and Purification: Collect the precipitated solid by suction filtration. Wash the filter cake with distilled water and then with ethanol.
-
Drying: Dry the wet cake in an oven at 60°C to a constant weight to obtain the final product (Expected yield: ~30.5g, 96.1%).
Visualizations: Diagrams and Workflows
General Synthesis Pathway The following diagram illustrates the condensation reaction that forms the pyrimidine (B1678525) ring.
Caption: Synthesis of this compound.
Experimental Workflow This workflow details the step-by-step laboratory procedure for the synthesis.
Caption: Step-by-step experimental workflow diagram.
Troubleshooting Flowchart for Low Yield This logical diagram guides users in diagnosing the cause of low product yield.
Caption: A troubleshooting guide for low yield issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102898382B - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. This compound | 56-09-7 [chemicalbook.com]
- 5. CN106167469A - A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines - Google Patents [patents.google.com]
Overcoming solubility issues of 2-Amino-4,6-dihydroxypyrimidine in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Amino-4,6-dihydroxypyrimidine in organic solvents. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is this compound poorly soluble in common organic solvents like THF, Toluene (B28343), or Dichloromethane (B109758)?
A1: The poor solubility of this compound in many organic solvents stems from its highly polar and crystalline structure. The molecule contains multiple hydrogen bond donors (-NH₂, -OH) and acceptors (ring nitrogens, carbonyl oxygens), leading to strong intermolecular hydrogen bonding in the solid state. This creates a stable crystal lattice that requires a significant amount of energy to break down. Its high melting point of over 300°C is indicative of this stability[1][2][3][4]. Solvents like toluene and dichloromethane are non-polar and cannot effectively interact with and stabilize the polar pyrimidine (B1678525) molecule.
Q2: I'm observing very limited solubility even in polar solvents like methanol (B129727) or ethanol (B145695). What initial steps can I take?
A2: While methanol and ethanol are polar and can partially dissolve the compound, solubility may still be low[5]. You can try the following initial steps:
-
Heating: Gently heating the mixture can increase solubility by providing the energy needed to overcome the crystal lattice forces. The solubility of similar pyrimidine derivatives has been shown to increase with temperature[6][7].
-
Sonication: Using an ultrasonic bath can help break down solute aggregates and improve the rate of dissolution[8].
-
Purity Check: Impurities can sometimes significantly reduce the solubility of a compound. Verifying the purity of your this compound is recommended[8].
Q3: The initial steps aren't enough. What are the most effective strategies to significantly improve solubility in organic systems?
A3: The most effective strategies involve chemically modifying the compound in-situ to disrupt its strong intermolecular interactions. The high solubility of this compound in aqueous alkali provides a major clue[1][2][9].
-
pH Adjustment (Base)/Anion Formation: This is the most effective method. The hydroxyl groups on the pyrimidine ring are acidic. Adding a base will deprotonate them to form an anionic salt. This salt is significantly more polar and readily dissolves in polar solvents.
-
Strategy: Add a molar equivalent of a base like sodium methoxide (B1231860) (NaOMe) or potassium tert-butoxide (t-BuOK) to a suspension of the compound in a polar solvent (e.g., Methanol, Ethanol, DMSO). This in-situ salt formation should lead to complete dissolution. The sodium salt is known to be soluble[5].
-
-
pH Adjustment (Acid)/Cation Formation: The amino group and ring nitrogens are basic and can be protonated by an acid[10][11]. This converts the neutral molecule into a cationic salt, which can increase solubility in polar solvents[8][12].
-
Strategy: Add a molar equivalent of a strong organic or inorganic acid (e.g., HCl in methanol, methanesulfonic acid) to a suspension of the compound.
-
-
Use of Aprotic Polar Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent at dissolving polar compounds with hydrogen bonding capabilities. For a related compound, 2-amino-4-chloro-6-methoxypyrimidine, solubility was highest in DMF[6]. These can be used as the primary solvent or as a co-solvent to increase the solvating power of another organic solvent[].
Q4: My compound dissolves upon heating but precipitates when it cools to room temperature. How can I fix this?
A4: This phenomenon is due to the formation of a supersaturated solution[8]. The higher temperature provided enough energy to dissolve the compound, but at room temperature, the solvent cannot hold that much solute, causing it to crash out.
-
Solution 1: Maintain Temperature: If your experiment allows, maintain a constant, elevated temperature.
-
Solution 2: Change Solvent System: The ideal solution is to find a solvent system (using the pH adjustment or co-solvent strategies from Q3) where the compound is fully soluble at your desired working temperature. This avoids the instability of a supersaturated solution.
Solubility Data Summary
Direct quantitative solubility data for this compound is not widely available. The following tables provide qualitative information and data for a related analogue as a reference.
Table 1: Qualitative Solubility of this compound
| Solvent/System | Solubility | Reference |
|---|---|---|
| Aqueous Alkali | Soluble | [1][2][9] |
| Methanol / Ethanol | Partially Soluble | [5] |
| Water (Neutral) | Poorly Soluble | [1][5] |
| Non-polar Solvents | Insoluble | General Principle |
Table 2: Quantitative Solubility of Analogue 2-Amino-4-chloro-6-methoxypyrimidine at 298.15 K (30°C) (Disclaimer: This data is for a structurally related but different compound and should be used only as a rough guide for solvent screening.)
| Solvent | Mole Fraction Solubility (x10³) | Reference |
|---|---|---|
| N,N-Dimethylformamide (DMF) | 135.51 | [6] |
| 1,4-Dioxane | 50.41 | [6] |
| Acetone | 39.81 | [6] |
| Ethyl Acetate | 22.84 | [6] |
| Chloroform | 13.92 | [6] |
| n-Propanol | 6.78 | [6] |
| Acetonitrile | 6.51 | [6] |
| Ethanol | 4.09 | [6] |
| Isopropanol | 3.51 | [6] |
| Methanol | 2.59 | [6] |
| Toluene | 0.81 | [6] |
| Ethyl Benzene | 0.59 |[6] |
Visualized Workflows and Relationships
Caption: A troubleshooting workflow for dissolving this compound.
Caption: Relationship between chemical form and solubility.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To qualitatively assess the solubility of this compound in various solvent systems.
Materials:
-
This compound
-
Small vials (e.g., 1.5 mL Eppendorf tubes or 4 mL glass vials)
-
Selection of test solvents (e.g., Methanol, DMSO, DMF, Water)
-
Basic solution (e.g., 1 M NaOH or 1 M NaOMe in Methanol)
-
Acidic solution (e.g., 1 M HCl in Methanol)
-
Vortex mixer and/or sonicator
Procedure:
-
Add approximately 1-2 mg of this compound to a series of clean, dry vials[8].
-
To each vial, add 0.5 mL of a different test solvent.
-
Vortex each vial vigorously for 1-2 minutes.
-
Observe and record the results (e.g., "Insoluble," "Partially Soluble," "Soluble").
-
For vials showing poor solubility, place them in a sonicator bath for 10-15 minutes and observe again.
-
For vials with polar organic solvents (e.g., Methanol) where solubility is poor, add the basic or acidic solution dropwise (10-20 µL at a time), vortexing after each addition, until the solid dissolves. Record the approximate amount of acid/base needed.
Protocol 2: Preparation of a Soluble Sodium Salt Stock Solution
Objective: To prepare a stock solution of the sodium salt of this compound in a polar organic solvent for experimental use.
Materials:
-
This compound (MW: 127.10 g/mol )
-
Sodium methoxide (NaOMe) (MW: 54.02 g/mol ) or a commercial solution of NaOMe in Methanol.
-
Anhydrous Methanol or DMSO.
-
Volumetric flask and magnetic stirrer.
Procedure:
-
Weigh out a precise amount of this compound (e.g., 127.1 mg for 1 mmol).
-
Add it to a volumetric flask containing the desired solvent (e.g., to make a 0.1 M solution, use ~8 mL of solvent in a 10 mL flask).
-
Weigh out one molar equivalent of solid sodium methoxide (54.0 mg for 1 mmol) or add one molar equivalent from a standardized solution. Caution: Sodium methoxide is highly reactive and hygroscopic. Handle under an inert atmosphere if possible.
-
Add the sodium methoxide to the suspension in the volumetric flask while stirring.
-
Stir the mixture at room temperature. The solid should dissolve as the sodium salt is formed.
-
Once fully dissolved, add solvent to the mark to reach the final desired volume (e.g., 10 mL).
-
The resulting solution contains the sodium salt of this compound at the target concentration.
Protocol 3: Determination of Thermodynamic (Equilibrium) Solubility
Objective: To accurately measure the equilibrium solubility of this compound in a specific solvent. This is often referred to as the "shake-flask" method[14].
Materials:
-
This compound
-
Chosen solvent
-
Sealed vials
-
Thermostatically controlled shaker or agitator
-
Centrifuge or filtration device (e.g., 0.22 µm syringe filter)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. "Excess" means enough solid is present that some remains undissolved at the end of the experiment[15].
-
Equilibration: Seal the vial tightly and place it in the shaker at a constant temperature (e.g., 25°C). Agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached[12][15].
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To ensure complete removal of undissolved solid, either centrifuge the vial at high speed or filter an aliquot of the supernatant through a syringe filter[14][15]. This step is critical to avoid artificially high results.
-
Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.
-
Analysis: Measure the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis method.
-
Calculation: Back-calculate the original concentration in the undiluted supernatant, factoring in the dilution. This value represents the thermodynamic solubility, typically reported in units like mg/mL or µM.
References
- 1. This compound | 56-09-7 [chemicalbook.com]
- 2. This compound CAS#: 56-09-7 [m.chemicalbook.com]
- 3. This compound 98 56-09-7 [sigmaaldrich.com]
- 4. This compound 98 56-09-7 [sigmaaldrich.com]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Amino-4,6-dichloropyrimidine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-4,6-dichloropyrimidine (B145751).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-amino-4,6-dichloropyrimidine?
The most prevalent method is the chlorination of 2-amino-4,6-dihydroxypyrimidine using an excess of phosphorus oxychloride (POCl₃).[1][2] This reaction is typically carried out in the presence of a tertiary amine, such as triethylamine (B128534) or N,N-dimethylaniline, which acts as an acid scavenger.[1][3]
Q2: I'm experiencing low yields. What are the primary causes?
Low yields in this synthesis are often attributed to two main factors: suboptimal reaction conditions and the formation of byproducts.[1][2] Older methods involving high reflux temperatures (around 107°C) are known to generate a significant number of byproducts, leading to yields as low as 70%.[1] Modern, optimized protocols with controlled temperatures can achieve yields of over 80%.
Q3: What are the major side reactions and byproducts I should be aware of?
The principal side reaction is the formation of 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride.[2][4] This occurs when the amino group of the starting material or product reacts with phosphorus oxychloride. Additionally, at elevated temperatures, various other undefined byproducts can form, complicating purification and reducing the yield of the desired product.[1][2]
Q4: How can I minimize the formation of the phosphoramidic dichloride byproduct?
Careful control of reaction temperature is crucial. Operating at temperatures between 50°C and 100°C, and more preferably between 70°C and 90°C, can suppress the formation of this and other byproducts.[2][4] Additionally, the slow, controlled addition of the tertiary amine base helps to maintain an optimal reaction temperature.[3]
Q5: Is it possible to convert the 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride byproduct back to the desired product?
Yes, a key advantage of a well-designed synthesis is the ability to hydrolyze the 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride byproduct to 2-amino-4,6-dichloropyrimidine.[2][4] This is typically achieved by quenching the reaction mixture in ice water and stirring for a period, which can significantly improve the overall yield.[4]
Troubleshooting Guide
Problem 1: My reaction is sluggish or incomplete.
-
Question: I've been running the reaction for several hours, but TLC/HPLC analysis shows a significant amount of starting material remaining. What should I do?
-
Answer:
-
Verify Reaction Temperature: Ensure the reaction temperature is within the optimal range of 70-90°C.[4] Temperatures below this range can lead to a significantly slower reaction rate.
-
Check Reagent Ratios: Confirm that the molar ratios of your reagents are appropriate. Refer to the recommended ratios in the experimental protocol. An insufficient amount of phosphorus oxychloride or tertiary amine can lead to an incomplete reaction.
-
Moisture Content: The presence of water in the starting material can consume the Vilsmeier-Haack reagent (formed in situ from POCl₃ and a tertiary amine), leading to incomplete conversion. It is advisable to thoroughly dry the this compound before use.[5]
-
Problem 2: The purity of my crude product is very low, and it's difficult to purify.
-
Question: After workup, I have an oily residue that is difficult to handle, and purification by recrystallization is yielding a product of low purity. What could be the issue?
-
Answer:
-
Excessive Reaction Temperature: High reaction temperatures, particularly refluxing at around 107°C, are known to produce a large number of byproducts, resulting in a complex mixture that is challenging to purify.[1] Adhering to a controlled temperature range of 70-90°C is critical.[4]
-
Improper Quenching and pH Adjustment: The quenching and workup procedure is vital for obtaining a cleaner crude product. Ensure that the reaction mixture is quenched by slowly adding it to ice water with vigorous stirring. After the hydrolysis of the phosphoramidic dichloride byproduct, adjusting the pH to approximately 2.5 to 4 with a base like NaOH can facilitate the precipitation of a purer product.[1]
-
Problem 3: I am observing unexpected products in my final material.
-
Question: My characterization data (NMR, MS) suggests the presence of unexpected pyrimidine (B1678525) derivatives. What could be the cause?
-
Answer:
-
Solvolysis: If alcohols are used as solvents during workup or purification under basic conditions, there is a risk of nucleophilic substitution of the chlorine atoms by alkoxide ions, leading to the formation of alkoxy-substituted pyrimidines.[6]
-
Further Amination: In subsequent reactions involving the product, if an excess of an amine nucleophile is used, it is possible to substitute the second chlorine atom, leading to di-substituted pyrimidines.
-
Data Presentation
Table 1: Recommended Reaction Conditions for the Synthesis of 2-amino-4,6-dichloropyrimidine
| Parameter | Recommended Range | Optimal Range | Reference |
| Temperature | 50 - 100 °C | 70 - 90 °C | [2][4] |
| Molar Ratio (POCl₃ : Starting Material) | 1.5:1 to 7:1 | - | [4] |
| Molar Ratio (Tertiary Amine : Starting Material) | 0.25:1 to 3:1 | - | [4] |
| Reaction Time | 0.5 - 10 hours | - | [4] |
Table 2: Example Yields and Purity under Different Conditions
| Reaction Conditions | Byproduct (Phosphoramidic Dichloride) % | Final Product Purity | Overall Yield | Reference |
| Reflux (78-82°C), 2.5 hours | 30.4% | Not Specified | Not Specified | [4] |
| Reflux (82-84°C), 2 hours | 20.4% | Not Specified | Not Specified | [4] |
| Post-hydrolysis of byproduct | - | 92.4% | 83.2% | [4] |
Experimental Protocols
Key Experiment: Synthesis and Purification of 2-amino-4,6-dichloropyrimidine
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (or N,N-dimethylaniline)
-
Ethylene (B1197577) dichloride (or another suitable inert solvent)
-
Ice
-
Sodium hydroxide (B78521) (NaOH) solution (20-50%)
-
Deionized water
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, add this compound and phosphorus oxychloride in an inert solvent like ethylene dichloride.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 82°C).[4]
-
Addition of Tertiary Amine: Slowly add the tertiary amine (e.g., triethylamine) to the reaction mixture via the dropping funnel, ensuring the temperature is maintained within the optimal range.[4]
-
Reaction Monitoring: Allow the reaction to proceed for the determined time (e.g., 2 hours) while monitoring its progress using a suitable analytical technique like HPLC.[4]
-
Work-up and Hydrolysis: After the reaction is complete, cool the mixture and slowly pour it into a vessel containing ice water with vigorous stirring.[4] Continue to stir the aqueous mixture at a temperature of 45-50°C for approximately 3 hours to ensure the complete hydrolysis of the 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride byproduct.[4]
-
Isolation of Crude Product: Adjust the pH of the slurry to 2.5-4 using a sodium hydroxide solution to precipitate the product.[1] Filter the precipitate, wash it with water, and dry it to obtain the crude 2-amino-4,6-dichloropyrimidine.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by sublimation.
Mandatory Visualization
Caption: Main synthesis pathway and key side reaction for 2-amino-4,6-dichloropyrimidine.
Caption: Troubleshooting workflow for low yield or purity issues.
References
- 1. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 2. US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Optimizing reaction conditions for the chlorination of 2-Amino-4,6-dihydroxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the chlorination of 2-Amino-4,6-dihydroxypyrimidine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective chlorinating agent for converting this compound?
The most widely used and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[1] This reagent is particularly well-suited for the chlorination of hydroxypyrimidines. The reaction is typically carried out in the presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, which acts as an acid scavenger.[1][2][3]
Q2: My chlorination reaction is not proceeding to completion. What are the potential causes and how can I address them?
Incomplete chlorination can be attributed to several factors:
-
Insufficient Reagent: Ensure an adequate molar excess of phosphorus oxychloride is used. Some protocols recommend a molar ratio of POCl₃ to the starting pyrimidine (B1678525) from approximately 2.8:1 to 9:1, depending on the specific conditions.[1][3]
-
Low Reaction Temperature: The reaction generally requires heating. Temperatures can range from 60°C to reflux (around 107°C), and in some solvent-free methods, temperatures as high as 160°C have been employed.[1][4]
-
Short Reaction Time: The reaction time is crucial for completion and can vary from a few hours to 8 hours or more, depending on the temperature and scale of the reaction.[1][3]
-
Poor Quality of POCl₃: Phosphorus oxychloride is sensitive to moisture. Using old or improperly stored POCl₃ can lead to reduced reactivity. It is advisable to use a fresh or distilled batch of the reagent.[1]
-
Presence of Moisture: Ensure all glassware is thoroughly dried before use, as water will react with POCl₃ and diminish its effectiveness.[1]
Q3: I am observing the formation of a significant amount of byproducts. What are the common side reactions and how can they be minimized?
A common side reaction is the formation of phosphorylated intermediates, such as 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride.[1][5] This intermediate can, however, be hydrolyzed to the desired 2-amino-4,6-dichloropyrimidine (B145751) during the aqueous workup.[5] To minimize other side reactions and the formation of colored impurities, consider the following:
-
Temperature Control: Avoid excessive temperatures, as this can lead to decomposition and the formation of tar-like substances. A controlled heating profile is recommended.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions with atmospheric moisture and oxygen.[1]
Q4: The workup process is challenging, and I'm experiencing low product yield. What are the best practices for quenching and purification?
The workup of a reaction involving POCl₃ must be performed with caution.
-
Quenching: The reaction mixture is typically quenched by carefully and slowly adding it to ice-cold water or a mixture of ice and water with vigorous stirring.[1] This should be done in a well-ventilated fume hood due to the evolution of HCl gas.[1]
-
pH Adjustment: After quenching, the pH of the suspension is typically adjusted to precipitate the product. A pH range of 2.5-4 or 8-9 has been reported for effective precipitation.[1][2][3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as benzene (B151609) or ethanol.[1] If recrystallization is insufficient, column chromatography on silica (B1680970) gel can be employed.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive POCl₃, insufficient heating, or incorrect stoichiometry. | Use fresh or distilled POCl₃. Ensure the reaction is heated to the appropriate temperature (60-110°C) for a sufficient amount of time (4-8 hours). Verify the molar ratios of the reactants.[1] |
| Formation of a Dark, Tarry Residue | The reaction temperature is too high, leading to decomposition. | Maintain a controlled reaction temperature. Consider using a solvent to better manage the reaction temperature if using a neat protocol.[1] |
| Product is an Oily Substance Instead of a Solid | Presence of impurities or residual solvent. | Ensure complete removal of POCl₃ under reduced pressure before workup. Purify the crude product by recrystallization or column chromatography.[1] |
| Difficult/Hazardous Workup | Highly exothermic and gas-evolving quenching process. | Add the reaction mixture slowly to ice/water with vigorous stirring in a fume hood. Use appropriate personal protective equipment. |
| Low Yield After Purification | Suboptimal reaction conditions leading to byproduct formation. Loss of product during workup and purification. | Optimize reaction temperature, time, and reagent ratios based on the provided data tables. Carefully perform extraction and recrystallization steps to minimize product loss. |
Data Presentation: Reaction Condition Comparison
The following table summarizes various reported reaction conditions for the chlorination of this compound.
| POCl₃ Molar Ratio | Base | Base Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3.52 | N,N-dimethylaniline | 2.02 | 60 | 4 | 86 | [3] |
| 8.05 | N,N-dimethylaniline | 0.039 | 107 | 8 | 55 | [3] |
| 9 | N,N-dimethylaniline | 3 | 107 | 8 | 70 | [3] |
| ~2.8-9:1 | N,N-dimethylaniline/Pyridine (B92270) | - | 60 - 160 | a few - 8+ | - | [1] |
| - | Triethylamine | - | Reflux (82-84) | 2 | - | [5] |
| Equimolar per hydroxyl | Pyridine | 1 | 160 | 2 | - | [1][4] |
Experimental Protocols
Method 1: Chlorination with N,N-dimethylaniline (High Yield Procedure)[3]
-
Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, heating mantle, condenser, and an addition funnel, charge phosphorus oxychloride (3.63 mol) and this compound (1.03 mol).
-
Heating: Heat the mixture to 55-60°C with stirring.
-
Addition of Base: Slowly add N,N-dimethylaniline (2.10 mol) over 3 hours, while maintaining the reaction temperature between 60-70°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture for an additional hour at the same temperature.
-
Workup:
-
Transfer the reaction mixture to a separate vessel containing 1.08 L of water, equipped with a cooling jacket and a stirrer.
-
Maintain the temperature of the quench mixture at 40-50°C.
-
After the addition, stir the mixture for 2 hours at 40-50°C.
-
Adjust the pH of the suspension to 2.5-3.5 with 50% aqueous sodium hydroxide.
-
Cool the mixture to 20-25°C and stir for an additional 2 hours.
-
-
Isolation: Collect the precipitated solid by filtration, wash with water, and air-dry to obtain 2-amino-4,6-dichloropyrimidine.
Method 2: Solvent-Free Chlorination with Pyridine[1]
-
Reaction Setup: In a sealed reactor, combine this compound (0.3 mol), phosphorus oxychloride (0.6 mol, equimolar per hydroxyl group), and pyridine (0.3 mol).
-
Heating: Heat the sealed reactor to 160°C for 2 hours.
-
Cooling: Allow the reactor to cool to room temperature.
-
Workup:
-
In a well-ventilated fume hood, carefully open the reactor and slowly pour the contents into approximately 100 mL of cold water (~0°C) with vigorous stirring.
-
Adjust the pH of the aqueous solution to 8-9 using a saturated sodium carbonate solution to precipitate the product.
-
-
Isolation: Collect the solid product by filtration and wash with water.
Mandatory Visualization
Caption: General experimental workflow for the chlorination of this compound.
Caption: Troubleshooting logic for common issues in the chlorination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 3. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Preventing byproduct formation in 5-substituted pyrimidine synthesis
Welcome to the technical support center for the synthesis of 5-substituted pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent byproduct formation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing 5-substituted pyrimidines, and what are their primary challenges?
A1: The most prevalent methods for synthesizing 5-substituted pyrimidines are palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as direct C-H functionalization.[1] A significant challenge across these methods is controlling regioselectivity and minimizing the formation of byproducts like homocoupled products and dehalogenated starting materials.[2][3]
Q2: How can I functionalize the C5 position of a pyrimidine (B1678525) ring, which is generally unreactive towards nucleophiles?
A2: The C5 position of the pyrimidine ring is electron-rich and typically targeted by electrophiles.[2] To functionalize this site with a nucleophile, you must reverse the polarity of the C5 position. Two primary strategies to achieve this are:
-
Directed ortho-Metalation (DoM): A directing group on the pyrimidine ring guides a strong base to selectively deprotonate the adjacent C5 position, creating a potent C5-lithiated intermediate that can react with various electrophiles.[2]
-
Transition Metal-Catalyzed C-H Activation: Modern synthetic methods, like palladium catalysis, allow for the direct functionalization of C-H bonds, selectively activating the C5-H bond for coupling with aryl halides.[2][4]
Q3: What is the difference between kinetic and thermodynamic control in regioselective reactions, and how can I use it to my advantage?
A3: Kinetic and thermodynamic control can lead to different product isomers. Low temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can favor the more stable, thermodynamically controlled product.[5] By adjusting the reaction temperature, you may be able to influence the regioselectivity of your reaction to favor the desired product.[5]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds in pyrimidine synthesis.[1] However, several side reactions can occur, reducing the yield of the desired 5-substituted pyrimidine.
Problem 1: Significant formation of homocoupled byproduct.
Homocoupling is a common side reaction where two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) react with each other.[3]
Symptoms:
-
Presence of a significant peak in the chromatogram corresponding to the symmetrical biaryl compound derived from the coupling partner.
-
Reduced yield of the desired cross-coupled product.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Presence of Oxygen | Dissolved oxygen can oxidize the active Palladium(0) catalyst to Palladium(II), which promotes homocoupling.[3][6] Solution: Thoroughly degas all solvents and reagents. Run the reaction under a strict inert atmosphere (Nitrogen or Argon).[7] A "freeze-pump-thaw" method can be employed for solvents for particularly sensitive reactions.[7] |
| Use of a Pd(II) Precatalyst | Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) can react directly with the organometallic reagent to generate the homocoupled product before being reduced to the active Pd(0) state.[3][8] Solution: Use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[3][7] If a Pd(II) source is used, consider adding a mild reducing agent like potassium formate (B1220265) to facilitate the reduction to Pd(0).[7][9] |
| Suboptimal Ligand Choice | The ligand's steric and electronic properties are crucial. Solution: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos). These accelerate the reductive elimination step, reducing the lifetime of the intermediate that can lead to homocoupling.[3] |
| Inappropriate Base or Solvent | The choice of base and solvent system can significantly influence the reaction outcome.[7] Solution: Screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water) to find the optimal conditions that minimize homocoupling.[7] |
Quantitative Data on Homocoupling Prevention:
The following table summarizes conditions reported to minimize homocoupling in the Suzuki coupling of 5-bromonicotinaldehyde.
| Catalyst System | Base | Solvent | Temperature (°C) | Outcome | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-100 | Good to Outstanding | [3] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | Good | [3] |
Problem 2: Dehalogenation of the pyrimidine starting material.
Dehalogenation is a side reaction where the halogen atom on the pyrimidine ring is replaced by a hydrogen atom.
Symptoms:
-
Appearance of the corresponding non-halogenated pyrimidine in the reaction mixture.
-
Reduced conversion to the desired 5-substituted product.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Reaction with Zinc Powder and Acetic Acid | This combination can be used for selective dehalogenation, particularly at the 4-position of the pyrimidine ring.[10] Solution: Avoid these reagents if dehalogenation is not the desired outcome. |
| Catalytic Hydrogenation | Certain catalysts used for hydrogenation can also promote dehalogenation.[11] Solution: Carefully select hydrogenation catalysts and conditions to avoid cleaving the carbon-halogen bond. |
| Instability of Organometallic Reagents | Some organometallic reagents can act as a source of hydride, leading to dehalogenation. Solution: Ensure the purity and stability of your organometallic partner. Consider using more stable derivatives like pinacol (B44631) esters (Bpin) for boronic acids.[7] |
Problem 3: Poor regioselectivity in the functionalization of dihalopyrimidines.
When working with dihalopyrimidines, achieving selective substitution at the C5 position can be challenging.
Symptoms:
-
Formation of a mixture of regioisomers.
-
Difficulty in isolating the desired C5-substituted product.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Inherent Reactivity of Halogen Positions | Halides adjacent to a nitrogen atom are conventionally more reactive in Pd-catalyzed cross-couplings.[12] Solution: The choice of ligand is critical. A very sterically hindered N-heterocyclic carbene (NHC) ligand can promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity.[12] Ligand-free conditions can enhance C5-selectivity in the Suzuki coupling of 2,5-dichloropyrimidine.[12] |
| Suboptimal Reaction Conditions | Temperature, solvent, and catalyst/ligand combination all play a role in directing regioselectivity.[5] Solution: A thorough screening of reaction parameters is recommended. For instance, in Suzuki couplings of dihalopyrrole esters, DMF and ethanol/toluene mixtures can favor different regioisomers.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol is a general guideline for performing a Suzuki-Miyaura coupling while minimizing the formation of homocoupling byproducts.[3]
Materials:
-
5-Halopyrimidine (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)
-
Degassed 1,4-Dioxane and Water (typically in a 4:1 to 4:2 v/v ratio)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or a sealable reaction vessel
Procedure:
-
To a Schlenk flask, add the 5-halopyrimidine, arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle at least three times.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed dioxane/water solvent mixture via a syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. CN105859726A - Method for selective dehalogenation in pyrimidine fused ring - Google Patents [patents.google.com]
- 11. The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 2-Amino-4,6-dihydroxypyrimidine Tautomers
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals characterizing the tautomeric forms of 2-Amino-4,6-dihydroxypyrimidine (ADHP).
Frequently Asked Questions (FAQs)
Q1: What are the primary tautomeric forms of this compound?
A1: this compound can exist in several tautomeric forms due to proton migration. The main equilibria are the keto-enol and amine-imine tautomerism. The most significant forms include the dihydroxy-amino form, the hydroxy-oxo-amino forms (in two variations), and the dioxo-amino form. The potential for imine forms also exists, though they are often less stable.
Q2: Which tautomer is generally the most stable?
A2: In many pyrimidine (B1678525) derivatives, including related compounds like isocytosine, the keto forms are significantly more stable than the enol or imino forms, particularly in the solid state and in aqueous solutions.[1][2][3] Computational studies on similar aminopyrimidines confirm that the canonical amino structure is typically the most stable tautomer, with imine forms being considerably higher in energy.[4] For ADHP, the dioxo-amino form is often the predominant species under typical conditions.
Q3: How does the choice of solvent affect tautomeric equilibrium?
A3: Solvents can significantly influence the stability of tautomers and shift the equilibrium.[5] Polar solvents can stabilize more polar tautomers, such as zwitterionic or keto forms, through hydrogen bonding and dipole-dipole interactions.[6][7] In contrast, nonpolar solvents may favor less polar enol forms.[7] Therefore, it is crucial to perform characterization in solvents relevant to your application (e.g., DMSO for NMR, water/buffer for biological assays).
Q4: What are the most effective analytical techniques for characterizing ADHP tautomers?
A4: A combination of techniques is essential for unambiguous characterization.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁵N): NMR is powerful for identifying tautomers in solution. Chemical shifts, coupling constants, and the presence or absence of exchangeable protons (NH, OH) provide direct structural evidence.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The presence of C=O stretches (around 1650-1720 cm⁻¹) indicates keto forms, while O-H and N-H stretches provide information about enol and amine/imine groups.[9][10]
-
UV-Vis Spectroscopy: Tautomers have different chromophores and will display distinct absorption maxima. This technique is often used to study the equilibrium in different solvents.[11]
-
Computational Chemistry: Quantum chemical calculations (like DFT) are used to predict the relative energies and spectroscopic properties of different tautomers, aiding in the interpretation of experimental data.[4]
Troubleshooting Guide
Q5: My ¹H NMR spectrum shows very broad peaks for the OH and NH protons. What is the cause and how can I fix it?
A5: Broad peaks for exchangeable protons (OH, NH) are typically caused by two phenomena:
-
Intermediate Chemical Exchange: The protons are exchanging between different tautomeric forms at a rate that is on the NMR timescale. This leads to coalescence and broadening of the signals.
-
Solvent Exchange: Protons are exchanging with trace amounts of water or other protic impurities in the solvent.
Solutions:
-
Perform Variable-Temperature (VT) NMR: Cooling the sample can slow down the exchange rate, often resulting in sharper, distinct signals for each tautomer.[12] Heating the sample can accelerate the exchange, leading to a single, sharp, averaged signal.
-
Use a Dry Solvent: Ensure your NMR solvent (e.g., DMSO-d₆) is anhydrous to minimize exchange with water.
-
Deuterium Exchange: Add a drop of D₂O to your NMR tube. Exchangeable OH and NH protons will be replaced by deuterium, causing their signals to disappear from the ¹H spectrum, which confirms their assignment.
Q6: I am struggling to differentiate between the keto and enol forms using IR spectroscopy. What are the key bands to look for?
A6: Differentiating these forms relies on identifying key functional group vibrations.
-
Keto (Oxo) Forms: Look for strong, sharp absorption bands in the C=O stretching region, typically between 1650-1720 cm⁻¹ . The exact position depends on hydrogen bonding and conjugation.
-
Enol (Hydroxy) Forms: The presence of a broad band in the 3200-3600 cm⁻¹ region is characteristic of O-H stretching. The absence of a strong C=O band and the presence of C=C aromatic-type stretches (around 1550-1620 cm⁻¹) and C-O stretches (around 1200-1250 cm⁻¹) are also indicative of the enol form.[9]
-
Amine Group: The N-H stretching of the amino group appears as one or two sharp peaks in the 3300-3500 cm⁻¹ region.[13] An N-H bend is also typically observed around 1600-1650 cm⁻¹ .[13]
Q7: My computational results predict one tautomer to be the most stable, but my NMR data suggests another. Why might this be?
A7: Discrepancies between computational and experimental results are common and can arise from several factors:
-
Gas Phase vs. Solution: Standard computational calculations are often performed in the "gas phase" (in vacuum), which does not account for solvent effects. Experimental NMR is performed in solution. Re-run your calculations using a solvent model (e.g., Polarizable Continuum Model - PCM) that matches your experimental conditions.[5][6]
-
Basis Set and Functional: The accuracy of the calculation depends heavily on the chosen level of theory (e.g., B3LYP, MP2) and basis set (e.g., 6-311++G(d,p)).[4] A different level of theory might yield results that better match the experiment.
-
Intermolecular Interactions: In the solid state or at high concentrations, intermolecular hydrogen bonding can stabilize a tautomer that is less stable as an isolated molecule.[1][2] These effects are not captured by simple gas-phase calculations of a single molecule.
Data Presentation
Table 1: Comparative Spectroscopic Data for ADHP Tautomers
| Feature | Dioxo-Amino (Keto) Form | Dihydroxy-Amino (Enol) Form | Notes |
| ¹H NMR | |||
| Exchangeable Protons | Two NH signals from the ring (~10-11 ppm), one NH₂ signal (~6-7 ppm).[14] | Two OH signals (variable, ~9-12 ppm), one NH₂ signal (~6-7 ppm). | Chemical shifts are highly dependent on solvent and concentration. |
| ¹³C NMR | |||
| Carbonyl Carbons | C4/C6 signals in the ~165 ppm range.[14] | C4/C6 signals shifted upfield to ~155-160 ppm. | The carbonyl carbon is a key indicator of the keto form. |
| FTIR | |||
| C=O Stretch | Strong, sharp band at ~1650-1720 cm⁻¹ . | Absent or very weak. | This is the most definitive IR feature for the keto form. |
| O-H Stretch | Absent (except for NH₂). | Broad band at ~3200-3600 cm⁻¹ . | Broadness is due to hydrogen bonding. |
| N-H Stretch | Two sharp peaks at ~3300-3500 cm⁻¹ . | Two sharp peaks at ~3300-3500 cm⁻¹ . | Present in both forms. |
| C=C/C=N Stretch | ~1550-1620 cm⁻¹ region. | ~1550-1620 cm⁻¹ region. | Overlaps with N-H bend. |
Experimental Protocols
Protocol 1: Analysis by Variable-Temperature (VT) NMR Spectroscopy
This protocol is for investigating dynamic exchange between tautomers.
-
Sample Preparation: Dissolve 5-10 mg of ADHP in ~0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a Class A NMR tube. Use a solvent with a wide liquid range suitable for your target temperatures.
-
Initial Setup: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.
-
Low-Temperature Analysis:
-
Set the target temperature to 273 K (0 °C). Allow the system to equilibrate for at least 10-15 minutes.[15][16]
-
Re-shim the spectrometer at the new temperature.
-
Acquire the ¹H spectrum.
-
Decrease the temperature in increments of 20 K (e.g., to 253 K, 233 K), repeating the equilibration, shimming, and acquisition steps at each temperature until the peaks become sharp or no further changes are observed.[12]
-
-
High-Temperature Analysis:
-
Return the spectrometer to ambient temperature.
-
Increase the temperature in 20 K increments (e.g., to 318 K, 338 K), again repeating the equilibration, shimming, and acquisition process. Do not exceed the boiling point of your solvent.[17]
-
-
Data Analysis: Compare the spectra across the temperature range. The sharpening of broad peaks into distinct signals at low temperatures confirms a dynamic equilibrium and allows for the integration and quantification of each tautomer.
Protocol 2: General Workflow for Computational Analysis
This protocol outlines a typical workflow for predicting tautomer stability using Density Functional Theory (DFT).
References
- 1. researchgate.net [researchgate.net]
- 2. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sid.ir [sid.ir]
- 7. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ripublication.com [ripublication.com]
- 10. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 14. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. imserc.northwestern.edu [imserc.northwestern.edu]
Technical Support Center: Stabilizing 2-Amino-4,6-dihydroxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of 2-amino-4,6-dihydroxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere. The recommended storage temperature is between 2-8°C.[1] It is crucial to minimize exposure to light, moisture, and atmospheric oxygen to prevent degradation.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents. Contact with such agents can lead to rapid degradation of the compound. Care should be taken to avoid cross-contamination in storage and handling areas.
Q3: What are the primary degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, pyrimidine (B1678525) derivatives are generally susceptible to hydrolytic, oxidative, and photolytic degradation. Hydrolysis of the amino group and oxidation of the pyrimidine ring are potential degradation routes.
Q4: What is the physical appearance of stable this compound?
A4: Stable this compound is typically an off-white to light yellow or light pink powder.[2] A significant change in color, such as darkening or the appearance of discoloration, may indicate degradation.
Q5: What is the melting point of this compound?
A5: The melting point of this compound is reported to be above 300°C.[3] A significant deviation from this value could suggest the presence of impurities or degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid compound (e.g., turning brown) | Oxidation or photodecomposition. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to direct sunlight or harsh laboratory lighting. |
| Appearance of new peaks in HPLC analysis of a stored sample | Chemical degradation. | Perform forced degradation studies (hydrolysis, oxidation, photolysis) to identify potential degradation products. Re-evaluate storage conditions and consider storing at a lower temperature (-20°C). |
| Poor solubility of the compound in aqueous alkali | The compound may have degraded to less soluble products. | Verify the identity and purity of the compound using a fresh, reliable standard. Consider purification of the stored material if degradation is confirmed. |
| Inconsistent results in biological assays | Degradation of the compound leading to reduced potency or the formation of interfering byproducts. | Use a freshly prepared solution from a properly stored solid for each experiment. Qualify the stability of the compound in the assay buffer and under the experimental conditions. |
Data Presentation
Table 1: Representative Stability Data of this compound under Accelerated Storage Conditions (40°C/75% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | Off-white powder | 99.8 | 0.2 |
| 1 | Off-white powder | 99.5 | 0.5 |
| 3 | Light yellow powder | 98.9 | 1.1 |
| 6 | Yellow powder | 97.2 | 2.8 |
Note: The data presented in this table is for illustrative purposes only and represents a hypothetical scenario. Actual stability data will vary depending on the specific batch and storage conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general approach for developing a stability-indicating HPLC method for this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Acclaim RSLC 120 C18, 4.6 x 150 mm, 5 µm) is a suitable starting point.[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile) is recommended to ensure separation of the parent compound from potential degradation products.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength should be selected (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
For stability samples, accurately weigh and dissolve the sample in the same solvent to achieve a known concentration.
3. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the stability-indicating method.
1. Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified period.
-
Neutralize the samples with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period.
4. Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) for a specified period.
5. Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][5][6] A control sample should be protected from light.
Visualizations
Caption: Workflow for assessing the long-term stability of this compound.
Caption: A logical workflow for troubleshooting the instability of this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 56-09-7 [chemicalbook.com]
- 4. CN111272897A - Method for detecting this compound and 4-amino-2,6-dihydroxypyrimidine in pemetrexed acid - Google Patents [patents.google.com]
- 5. iagim.org [iagim.org]
- 6. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting Low Yields in Guanidine-Malonic Ester Condensation
Welcome to the technical support center for the condensation of guanidine (B92328) with malonic esters to synthesize 2-amino-4,6-dihydroxypyrimidine and related structures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide clear, actionable guidance for optimizing this important reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in this condensation reaction can often be attributed to several key factors. Systematically investigating each of these potential issues will help identify and resolve the root cause. The most common culprits are:
-
Inactive Base: The reaction requires a strong alkoxide base, typically sodium ethoxide or sodium methoxide (B1231860), to deprotonate the malonic ester. If the base is old, has been exposed to moisture, or is improperly prepared, it will be less effective, leading to incomplete reaction.
-
Reagent Purity and Stoichiometry: The purity of guanidine hydrochloride and the malonic ester is crucial. Additionally, incorrect molar ratios of the reactants can lead to an excess of one reagent and limit the formation of the desired product.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient heating or too short a reaction time may result in an incomplete reaction.
-
Improper Work-up and Product Isolation: The product, this compound, is often precipitated by adjusting the pH of the reaction mixture. Failure to reach the optimal pH for precipitation will result in the product remaining dissolved in the mother liquor, leading to low isolated yields.
-
Side Reactions: Several side reactions can compete with the desired condensation, reducing the overall yield.
Q2: How can I ensure my alkoxide base is active?
The activity of the sodium alkoxide base is paramount for a successful condensation. Here are some best practices:
-
Use Freshly Prepared Base: It is highly recommended to prepare the sodium ethoxide or methoxide solution immediately before use. This can be done by carefully dissolving sodium metal in anhydrous ethanol (B145695) or methanol (B129727).
-
Ensure Anhydrous Conditions: Both ethanol and methanol should be of high purity and anhydrous. Any moisture present will react with the sodium metal and the resulting alkoxide, reducing its efficacy. The reaction should be carried out under a dry atmosphere (e.g., using a drying tube or under an inert gas like nitrogen or argon).
-
Proper Storage of Commercial Alkoxides: If using a commercially available solution, ensure it has been stored correctly and is not past its expiration date. Handle the solution under an inert atmosphere to prevent degradation from atmospheric moisture and carbon dioxide.
Q3: What are the optimal reaction conditions for this condensation?
Based on established protocols, the following conditions have been shown to provide high yields:
| Parameter | Recommended Conditions | Notes |
| Base | Sodium Ethoxide or Sodium Methoxide | Typically prepared in situ from sodium metal and the corresponding anhydrous alcohol. |
| Solvent | Anhydrous Ethanol or Methanol | The choice of alcohol should match the alkoxide base to prevent transesterification of the malonic ester. |
| Temperature | Reflux (typically 65-80°C) | Sufficient heating is necessary to drive the reaction to completion. |
| Reaction Time | 2 - 6 hours | Reaction progress can be monitored by Thin Layer Chromatography (TLC). |
| Guanidine Salt | Guanidine Hydrochloride or Guanidine Nitrate (B79036) | Guanidine hydrochloride is commonly used. |
Q4: I'm having trouble with the work-up. How do I effectively isolate the product?
The isolation of this compound relies on its pH-dependent solubility.
-
Solvent Removal: After the reaction is complete, the solvent is typically removed under reduced pressure.
-
Redissolution: The resulting solid residue is then dissolved in a minimum amount of water.
-
Acidification for Precipitation: The key step is the careful, dropwise addition of an acid (e.g., 10% HCl) to adjust the pH of the aqueous solution to approximately 6. This neutralizes the excess base and protonates the pyrimidine (B1678525) derivative, causing it to precipitate out of the solution.
-
Filtration and Washing: The precipitate is then collected by filtration and washed with distilled water and ethanol to remove any remaining impurities.
Q5: What are the likely side reactions that could be reducing my yield?
Several side reactions can occur, consuming your starting materials and reducing the yield of the desired pyrimidine:
-
Hydrolysis of Malonic Ester: Under the basic reaction conditions, the ester groups of the malonic ester can be hydrolyzed to the corresponding carboxylate.[1] This malonic acid salt will not participate in the cyclization reaction.
-
Guanidine Decomposition: While guanidine is a stable cation, the free base can be susceptible to hydrolysis to urea, especially if the reaction is heated for extended periods in the presence of water.
-
Incomplete Cyclization: The reaction proceeds through a series of intermediates. If the reaction conditions are not optimal, the final cyclization to form the pyrimidine ring may be incomplete.
-
Self-Condensation of Guanidine: Although less common under these specific conditions, guanidine can potentially undergo self-condensation reactions.[2]
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound, which have been reported to produce high yields.
Protocol 1: Synthesis using Guanidine Hydrochloride and Dimethyl Malonate
-
Preparation of Sodium Methoxide: In a round-bottomed flask equipped with a reflux condenser and a drying tube, add 25 mL of anhydrous methanol. Carefully add small pieces of sodium metal (15 mmol) to the methanol and stir until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium methoxide solution, add guanidine hydrochloride (15 mmol) and stir for a few minutes.
-
Addition of Malonic Ester: Slowly add dimethyl malonate (15 mmol) to the reaction mixture.
-
Reaction: Heat the mixture under reflux for 2-3 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the resulting white solid in a minimum amount of water.
-
Adjust the pH to 6 with 10% HCl to precipitate the product.
-
Filter the precipitate and wash with distilled water and then ethanol.
-
Dry the solid to obtain pure this compound.
-
Protocol 2: Synthesis using Guanidine Nitrate and Diethyl Malonate
-
Reaction Setup: In a 500 mL four-necked flask equipped with a stirrer, add guanidine nitrate (0.25 mol) and 100 mL of anhydrous ethanol.
-
Base Addition: Slowly add 250 mL of a 2.5 M solution of sodium methoxide in ethanol at 5°C. Stir for 30 minutes after the solid has completely dissolved.
-
Addition of Malonic Ester: Slowly add diethyl malonate (0.26 mol) to the reaction flask.
-
Reaction: Raise the reaction temperature to 65°C and maintain for 6 hours.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to obtain an off-white solid.
-
Add 60 mL of water to dissolve the solid.
-
Adjust the pH to 6 with 10% dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and press dry.
-
Dry the wet cake at 60°C to a constant weight to yield the final product.
-
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound
| Guanidine Salt | Malonic Ester | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Guanidine Hydrochloride | Dimethyl Malonate | Sodium Methoxide | Methanol | 2-3 | Reflux | 85 |
| Guanidine Nitrate | Diethyl Malonate | Sodium Methoxide | Ethanol | 6 | 65 | 96.1 |
Visualizing the Process
To aid in understanding the reaction and troubleshooting process, the following diagrams have been generated.
Caption: Reaction pathway for the condensation of guanidine and malonic ester.
Caption: A logical workflow for troubleshooting low yields in the reaction.
References
Technical Support Center: LC-MS/MS Quantification of 2-Amino-4,6-dihydroxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of a robust LC-MS/MS method for the quantification of 2-Amino-4,6-dihydroxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for developing an LC-MS/MS method for this compound?
A1: The general workflow involves several key stages: sample preparation to isolate the analyte from the matrix, liquid chromatography (LC) for separation, and tandem mass spectrometry (MS/MS) for detection and quantification. Each step needs to be optimized for sensitivity, specificity, and reproducibility.
Q2: Which ionization mode is best suited for this compound analysis?
A2: Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing this compound. This is due to the presence of basic nitrogen atoms in its structure which are readily protonated, leading to a strong signal.[1]
Q3: What type of LC column is recommended for the separation of this compound?
A3: Due to the polar nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) column is well-suited for its retention and separation.[1] Alternatively, a reverse-phase C18 column can also be used, often with a mobile phase containing an acidic additive to improve peak shape and retention.[2]
Q4: How can I prepare samples from complex biological matrices like plasma?
A4: For complex matrices such as plasma or tissue extracts, a protein precipitation step followed by solid-phase extraction (SPE) is recommended to minimize matrix effects.[1] A common protein precipitation protocol involves adding cold acetonitrile (B52724) to the sample.[1] For simpler, cleaner matrices, a "dilute-and-shoot" approach may be sufficient.[1]
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing a suitable internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analyte of interest.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.[1]
Protocol 2: LC-MS/MS Method Parameters
The following table summarizes a starting point for the LC-MS/MS method parameters. Optimization may be required based on your specific instrumentation and experimental conditions.
| Parameter | Recommended Condition |
| LC Column | Acclaim RSLC 120 C18 (2.0 x 100mm, 2.2 µm)[2] |
| Mobile Phase | A: 0.1% Acetic Acid in Water, B: Acetonitrile[2] |
| Flow Rate | 0.2 mL/min[2] |
| Column Temperature | 20-50 °C[2] |
| Injection Volume | 2 µL[2] |
| Ion Source | Electrospray Ionization (ESI)[2] |
| Ion Mode | Positive[2] |
| Scan Type | Selected Reaction Monitoring (SRM)[2] |
| Spray Voltage | 3500 V[2] |
| Sheath Gas | 35 Arb[2] |
| Auxiliary Gas | 7 Arb[2] |
| Ion Transfer Tube Temp | 325 °C[2] |
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 128.08 | 60.17[2] |
Troubleshooting Guide
Issue 1: No peaks or very low signal intensity.
-
Possible Cause:
-
Improper MS tuning: The mass spectrometer may not be properly tuned for the analyte.
-
Sample degradation: The analyte may be unstable under the storage or experimental conditions.
-
Injection issues: Problems with the autosampler or injection valve can prevent the sample from reaching the column.
-
ESI source contamination: A dirty ESI source can lead to poor ionization and signal suppression.
-
-
Troubleshooting Steps:
-
Direct Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to verify that the instrument is tuned correctly and can detect the analyte.
-
Check Sample Stability: Prepare fresh standards and samples to rule out degradation.[3]
-
Inspect LC System: Check for leaks, ensure proper solvent levels, and verify the injection sequence.[3]
-
Clean the ESI Source: Follow the manufacturer's instructions to clean the ESI probe, capillary, and source optics.[3]
-
Issue 2: Poor peak shape (e.g., tailing, fronting, or broad peaks).
-
Possible Cause:
-
Incompatible mobile phase: The pH or organic composition of the mobile phase may not be optimal for the analyte.
-
Column degradation: The column may be old, contaminated, or have a void at the inlet.
-
Secondary interactions: The analyte may be interacting with active sites on the column or in the LC system.
-
-
Troubleshooting Steps:
-
Mobile Phase Optimization: Adjust the mobile phase pH with an additive like formic acid or acetic acid to ensure the analyte is in a single ionic form. Experiment with different organic solvent compositions.
-
Column Maintenance: Flush the column with a strong solvent. If the problem persists, try a new column.
-
Use of Additives: Adding a small amount of a competing base to the mobile phase can sometimes reduce peak tailing caused by secondary interactions.
-
Issue 3: High background noise or interfering peaks.
-
Possible Cause:
-
Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal.
-
Contaminated solvents or reagents: Impurities in the mobile phase or sample preparation reagents can introduce background noise.
-
Carryover: Residual analyte from a previous injection can appear as a peak in the current run.
-
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE, to remove interfering matrix components.[4]
-
Use High-Purity Solvents: Ensure that all solvents and reagents are LC-MS grade.
-
Optimize Wash Method: Increase the volume and strength of the autosampler wash solution to reduce carryover. Include a blank injection after high-concentration samples.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logic for troubleshooting the absence of an analytical peak.
References
Validation & Comparative
A Comparative Guide: 2-Amino-4,6-dihydroxypyrimidine vs. 2,4-diamino-6-hydroxypyrimidine in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two structurally similar pyrimidine (B1678525) derivatives: 2-Amino-4,6-dihydroxypyrimidine and 2,4-diamino-6-hydroxypyrimidine (B22253). The information presented herein is collated from publicly available experimental data to assist researchers in selecting the appropriate compound for their specific investigative needs.
Executive Summary
2,4-diamino-6-hydroxypyrimidine is a well-characterized inhibitor of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in tetrahydrobiopterin (B1682763) (BH4) biosynthesis.[1][2] This inhibitory action leads to a reduction in nitric oxide (NO) production and the expression of vascular cell adhesion molecule-1 (VCAM-1).[1] In stark contrast, this compound and its derivatives have been shown to be devoid of any nitric oxide-inhibitory activity.[3] This fundamental difference in their biological profiles makes them suitable for distinct research applications.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the biological activities of 2,4-diamino-6-hydroxypyrimidine. No significant inhibitory activities in comparable assays have been reported for this compound.
Table 1: Inhibition of GTP Cyclohydrolase I by 2,4-diamino-6-hydroxypyrimidine
| Parameter | Value | Organism/Cell Type | Reference |
| IC50 (BH4 Biosynthesis) | ~0.3 mM | Human Umbilical Vein Endothelial Cells (HUVEC) | [4][5] |
| Ki | 0.23 mM | Nocardia sp. |
Table 2: Inhibition of Nitric Oxide (NO) Production by 2,4-diamino-6-hydroxypyrimidine
| Effect | Cell Type | Observations | Reference |
| Dose-dependent reduction | Chicken Peritoneal Macrophages & HD11 cell line | Significant decrease in nitrite (B80452) accumulation. | [1] |
Table 3: Effect on VCAM-1 Expression by 2,4-diamino-6-hydroxypyrimidine
| Treatment | Cell Type | Effect | Reference |
| 5 mM; 24 hours | HUVEC | Significantly reduced VCAM-1 levels. | [1] |
Signaling Pathways and Mechanisms of Action
2,4-diamino-6-hydroxypyrimidine
The primary mechanism of action for 2,4-diamino-6-hydroxypyrimidine is the inhibition of GTP cyclohydrolase I (GTPCH). This enzyme catalyzes the first and rate-limiting step in the de novo synthesis of tetrahydrobiopterin (BH4) from GTP.[6] BH4 is an essential cofactor for nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. By inhibiting GTPCH, 2,4-diamino-6-hydroxypyrimidine depletes intracellular BH4 levels, which in turn suppresses the production of nitric oxide.[1][6]
Furthermore, 2,4-diamino-6-hydroxypyrimidine has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This action contributes to the downregulation of VCAM-1 and GTPCH protein synthesis.[1]
This compound
Experimental evidence indicates that this compound and its 5-substituted analogs do not inhibit immune-activated nitric oxide production.[3] The lack of activity in this key pathway distinguishes it from 2,4-diamino-6-hydroxypyrimidine. Further research is required to elucidate other potential biological activities of this compound.
Experimental Protocols
GTP Cyclohydrolase I (GTPCH) Inhibition Assay
This assay measures the activity of GTPCH by quantifying the formation of its product, dihydroneopterin triphosphate, from the substrate GTP.
-
Enzyme and Substrate Preparation : Recombinant GTPCH is purified. A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl2, and KCl.
-
Inhibitor Addition : Varying concentrations of 2,4-diamino-6-hydroxypyrimidine are added to the reaction mixture.
-
Reaction Initiation : The reaction is initiated by the addition of GTP.
-
Incubation : The reaction is incubated at 37°C for a defined period.
-
Reaction Termination and Product Measurement : The reaction is stopped, and the product is oxidized to neopterin, which can be quantified by high-performance liquid chromatography (HPLC) with fluorescence detection. The inhibitory activity is determined by comparing the product formation in the presence and absence of the inhibitor.
Nitric Oxide (NO) Production Assay (Griess Assay)
This colorimetric assay indirectly measures NO production by quantifying its stable breakdown product, nitrite, in cell culture supernatants.
-
Cell Culture and Treatment : Macrophages (e.g., RAW 264.7) or other suitable cells are cultured in 96-well plates. The cells are then stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence of varying concentrations of the test compound.
-
Supernatant Collection : After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reaction : The supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Color Development : In the presence of nitrite, a pink to reddish-purple azo dye is formed.
-
Absorbance Measurement : The absorbance of the colored product is measured at approximately 540 nm using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite. The percentage inhibition of NO production is calculated relative to the untreated control.
VCAM-1 Expression Assay (Western Blot)
This technique is used to detect and quantify the expression of VCAM-1 protein in cell lysates.
-
Cell Lysis : Human umbilical vein endothelial cells (HUVECs) are treated with inflammatory stimuli (e.g., TNF-α) and the test compound. After treatment, the cells are washed and lysed to release cellular proteins.
-
Protein Quantification : The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for VCAM-1. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection : A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured on X-ray film or with a digital imager. The intensity of the VCAM-1 band is quantified and normalized to a loading control (e.g., β-actin) to determine the relative expression level.
Conclusion
2,4-diamino-6-hydroxypyrimidine serves as a valuable research tool for investigating the roles of GTPCH, BH4, and nitric oxide in various physiological and pathological processes. Its inhibitory effects are well-documented and quantifiable. Conversely, this compound's lack of NO-inhibitory activity makes it a suitable negative control in such studies or a scaffold for the development of compounds with different biological targets. The choice between these two molecules should be guided by the specific aims of the research, with a clear understanding of their distinct mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol Griess Test [protocols.io]
- 3. VCAM-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Chemical Reactivity of 2-Amino-4,6-dihydroxypyrimidine and Uracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-Amino-4,6-dihydroxypyrimidine and uracil (B121893), two pyrimidine (B1678525) derivatives of significant interest in medicinal chemistry and drug development. Understanding their distinct reactivity profiles is crucial for the strategic design and synthesis of novel therapeutic agents. This analysis is supported by experimental data and detailed protocols for key reactions.
Executive Summary
This compound and uracil, while both derivatives of pyrimidine, exhibit notable differences in their reactivity towards electrophiles and nucleophiles. These differences are primarily governed by the electronic effects of their respective substituents. The amino group at the C2 position and the two hydroxyl groups of this compound make it an electron-rich system, predisposing it to electrophilic attack and influencing the reactivity of its functional groups. In contrast, the two carbonyl groups in uracil render its pyrimidine ring electron-deficient, making it more susceptible to nucleophilic attack at certain positions.
This guide will delve into a comparative analysis of their reactivity in key chemical transformations, including electrophilic substitution, nucleophilic substitution, and reactions involving the exocyclic amino group of this compound.
Reactivity towards Electrophilic Aromatic Substitution
The electron-donating nature of the amino and hydroxyl groups in this compound is expected to activate the pyrimidine ring towards electrophilic aromatic substitution, primarily at the C5 position. Conversely, the electron-withdrawing carbonyl groups in uracil deactivate the ring, although electrophilic substitution can still occur at the C5 position, which is activated by the adjacent nitrogen atoms.
Halogenation
Halogenation is a common electrophilic substitution reaction for pyrimidine derivatives.
Uracil: Uracil readily undergoes halogenation at the C5 position.
This compound: While direct halogenation of this compound is not as commonly reported, its electron-rich nature suggests it would be susceptible to this reaction. However, the hydroxyl groups can be converted to chloro groups to facilitate other transformations.
Table 1: Comparison of Halogenation Reactions
| Feature | This compound (via chlorination) | Uracil (Bromination) |
| Reaction Type | Functional group conversion (hydroxyl to chloro) | Electrophilic Aromatic Substitution |
| Reagent | Phosphorus oxychloride (POCl₃) | N-Bromosuccinimide (NBS) |
| Product | 2-Amino-4,6-dichloropyrimidine | 5-Bromouracil |
| Typical Yield | High | 80-90%[1] |
| Reaction Conditions | Reflux with an amine base | Visible light, acetonitrile, 25-30 °C |
Nitration
Nitration introduces a nitro group onto the pyrimidine ring, a key functional group for further synthetic modifications.
Uracil: Uracil can be nitrated at the C5 position using various nitrating agents.
This compound: The nitration of 2-substituted 4,6-dihydroxypyrimidines has been studied, and the reaction typically occurs at the C5 position. The presence of the amino group is expected to facilitate this electrophilic substitution.
Reactivity towards Nucleophilic Substitution
The reactivity of these two pyrimidines towards nucleophiles is largely dictated by the leaving groups present on the ring.
Uracil: Uracil itself is generally unreactive towards nucleophilic substitution. However, halogenated uracils, such as 5-bromouracil, can undergo nucleophilic displacement of the halogen.
This compound: This compound is not amenable to direct nucleophilic substitution. However, its chlorinated derivative, 2-amino-4,6-dichloropyrimidine, is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms serve as good leaving groups, and the electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic attack.
Table 2: Comparison of Nucleophilic Substitution Reactions
| Feature | 2-Amino-4,6-dichloropyrimidine | Halogenated Uracil |
| Substrate | 2-Amino-4,6-dichloropyrimidine | e.g., 5-Bromouracil |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Aromatic Substitution |
| Typical Nucleophiles | Amines, alkoxides, thiolates | Amines, alkoxides |
| Reactivity | Highly reactive due to two chloro leaving groups | Reactivity depends on the nature of the halogen and reaction conditions |
| Regioselectivity | Substitution can occur at C4 and C6 positions | Substitution at the halogenated position |
Reactivity of the Exocyclic Amino Group
The exocyclic amino group of this compound provides an additional site for chemical modification.
Acylation
The amino group can be readily acylated to form amides. This reaction is useful for introducing various functional groups and for protecting the amino group during other transformations.
Alkylation
Alkylation of the exocyclic amino group is also possible, leading to the formation of secondary and tertiary amines.
Experimental Protocols
Protocol 1: Chlorination of this compound
This protocol describes the conversion of this compound to 2-Amino-4,6-dichloropyrimidine.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Water
-
Sodium hydroxide (B78521) (NaOH) solution (20-50%)
Procedure:
-
React this compound with an excess of phosphorus oxychloride in the presence of triethylamine at a temperature of 20-80 °C.[2]
-
After the reaction is complete, distill off the excess phosphorus oxychloride in vacuo.[2]
-
Suspend the residue in water at 40-60 °C and stir for 1.5 to 2.5 hours.[2]
-
Adjust the pH of the suspension to approximately 2.5 to 4 with the NaOH solution.[2]
-
Filter the precipitated 2-Amino-4,6-dichloropyrimidine, wash with water, and dry.[2]
Protocol 2: Bromination of Uracil
This protocol details the visible light-induced bromination of uracil derivatives.
Materials:
-
Uracil derivative
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve the uracil derivative and NBS in acetonitrile.
-
Irradiate the solution with visible light at a constant photon flux at 25-30 °C.[1]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, the solvent can be removed, and the product purified.
Protocol 3: Nucleophilic Aromatic Substitution (Amination) of 2-Amino-4,6-dichloropyrimidine
This protocol provides a general procedure for the reaction of 2-Amino-4,6-dichloropyrimidine with an amine.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Amine nucleophile
-
Triethylamine or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., DMF, DMSO, or THF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Amino-4,6-dichloropyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and the anhydrous solvent.[3]
-
Add the non-nucleophilic base (1.5-2.0 eq.) to the reaction mixture.[3]
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 80-120 °C).[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction by diluting with an organic solvent and washing with water or brine.
-
Purify the crude product by column chromatography or recrystallization.[3]
Visualizations
Caption: Experimental workflow for the chlorination of this compound.
Caption: Experimental workflow for the bromination of uracil derivatives.
Caption: Simplified mechanism for the SNAr reaction of 2-Amino-4,6-dichloropyrimidine.
Conclusion
References
HPLC vs. UPLC: A Comparative Guide for the Separation of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and biomedical research, the accurate separation and quantification of pyrimidine (B1678525) derivatives are paramount. These compounds are fundamental components of nucleic acids and are integral to numerous drug discovery programs. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this application. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has marked a significant technological advancement, offering substantial improvements in speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC for the separation of pyrimidine derivatives, supported by experimental data and detailed protocols.
The Fundamental Difference: Particle Size and Pressure
The core distinction between HPLC and UPLC lies in the particle size of the stationary phase within the analytical column and the operating pressures the systems can handle.[1][2][3]
-
HPLC systems typically utilize columns packed with particles of 3 to 5 µm in diameter and operate at pressures up to 6,000 psi.[3][4]
-
UPLC , a technology pioneered by Waters Corporation, employs columns with sub-2 µm particles (commonly 1.7-1.8 µm).[5][6][7] This reduction in particle size dramatically increases chromatographic efficiency but requires a specially designed system capable of handling much higher backpressures, often up to 15,000 psi.[1][3][6]
This fundamental change is governed by the van Deemter equation, which shows that smaller particles lead to a significant reduction in peak broadening and maintain high efficiency even at higher mobile phase flow rates.[2] The result is a dramatic improvement in the three key areas of chromatographic performance: speed, resolution, and sensitivity.[4]
Performance Comparison: HPLC vs. UPLC
UPLC technology offers quantifiable advantages over traditional HPLC for the analysis of small molecules like pyrimidine derivatives.[8] These improvements include faster separations, higher peak capacity (the ability to separate more components in a single run), and increased sensitivity.[8][9] UPLC can achieve separations up to 10 times faster than traditional HPLC while using significantly less solvent.[6]
Quantitative Data Summary
The following table summarizes the typical performance differences between HPLC and UPLC for the analysis of pyrimidine derivatives based on published experimental data.
| Performance Metric | Conventional HPLC | UPLC (Ultra-Performance Liquid Chromatography) | Advantage of UPLC |
| Particle Size | 3 - 5 µm | < 2 µm (e.g., 1.7 µm, 1.8 µm) | Higher efficiency and resolution[2][6] |
| Typical Column Dimensions | 4.6 mm x 150 mm, 4.6 mm x 250 mm | 2.1 mm x 50 mm, 2.1 mm x 100 mm | Reduced solvent consumption[5] |
| Operating Pressure | Up to 6,000 psi (400 bar) | Up to 15,000 psi (1034 bar) | Enables use of smaller particles and higher flow rates[6][8] |
| Analysis Time | 15 - 30 minutes | < 10 minutes, often 2-5 minutes | 5-10x faster sample throughput[6][8] |
| Resolution (Rs) | Baseline resolution (Rs ≈ 1.5) may be challenging for complex mixtures.[10] | Superior baseline resolution (Rs > 2.0) even for closely related derivatives.[4] | Improved accuracy and quantification[11] |
| Peak Capacity | Lower | ~40% higher than HPLC[8] | Better for complex sample analysis |
| Sensitivity | Standard | 2-3x higher due to narrower peaks | Lower limits of detection (LOD) and quantification (LOQ)[4] |
| Solvent Consumption | High | Significantly lower (up to 95% reduction) | Reduced operational cost and environmental impact |
Experimental Protocols
To illustrate the practical differences, here are representative experimental protocols for the separation of pyrimidine compounds using both HPLC and UPLC.
HPLC Experimental Protocol
This method is designed for the purity analysis of synthesized pyrimidine compounds.[12]
-
System: Standard HPLC system (e.g., Agilent 1200 series, Shimadzu Prominence).
-
Column: C18 stationary phase, 4.6 mm x 150 mm, 5 µm particle size.[13]
-
Mobile Phase:
-
A: 50 mM Acetate Buffer (pH 4.0).[14]
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 minutes.[12]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 35 °C.[15]
-
Detection: UV at 270 nm.[15]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh 1-5 mg of the pyrimidine compound and dissolve in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.[12] Filter the sample through a 0.45 µm filter before injection.
UPLC Experimental Protocol
This method is adapted for the rapid and sensitive analysis of multiple pyrimidine derivatives in biological samples.[16]
-
System: Waters ACQUITY UPLC System or equivalent.[17]
-
Column: Waters ACQUITY UPLC HSS T3, 2.1 mm x 100 mm, 1.8 µm particle size.[16]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.[16]
-
-
Gradient: 1% to 15% B over 6 minutes, then a rapid ramp to 99% B for washout.[16]
-
Flow Rate: 0.3 mL/min.[16]
-
Column Temperature: 40 °C.[18]
-
Detection: UV at 270 nm or coupled to a Mass Spectrometer (MS/MS).
-
Injection Volume: 5 µL.[16]
-
Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be required, followed by dilution in the initial mobile phase.[16]
Visualizing the Comparison and Workflow
Diagrams created using Graphviz illustrate the logical relationship between the technologies and the typical analytical workflow.
Caption: Logical comparison of HPLC and UPLC technologies.
Caption: General experimental workflow for pyrimidine analysis.
Conclusion
For the separation of pyrimidine derivatives, UPLC offers significant and demonstrable advantages over traditional HPLC. The use of sub-2 µm particle technology results in dramatically faster analysis times, superior resolution of closely related compounds, and enhanced sensitivity.[4][8] This makes UPLC the ideal choice for high-throughput environments such as drug metabolism studies, clinical sample analysis, and quality control where speed and data quality are critical.[6] While HPLC remains a robust and reliable technique for many applications, laboratories seeking to increase efficiency, reduce operational costs, and improve the overall quality of their analytical data should strongly consider the adoption of UPLC technology.
References
- 1. uhplcs.com [uhplcs.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. UPLC Columns Fundamentals Chemistries And Selected Small-Molecule Applications [pharmaceuticalonline.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. inacom.nl [inacom.nl]
- 11. mastelf.com [mastelf.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Biological Activity of 5-Fluoro-2-amino-4,6-dichloropyrimidine and its Parent Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 5-fluoro-2-amino-4,6-dichloropyrimidine and its parent compound, 2-amino-4,6-dichloropyrimidine (B145751). The focus is on their differential effects on immune-activated nitric oxide production, supported by experimental data. Detailed methodologies for the key experiments are provided to facilitate reproducibility and further investigation.
Introduction
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Structural modifications to the pyrimidine ring can significantly modulate a compound's potency and selectivity. This guide examines the impact of fluorination at the 5-position of 2-amino-4,6-dichloropyrimidine on its biological activity. Specifically, we compare 5-fluoro-2-amino-4,6-dichloropyrimidine to its non-fluorinated parent, 2-amino-4,6-dichloropyrimidine.
Comparative Biological Activity: Inhibition of Nitric Oxide Production
A key biological activity identified for this class of compounds is the inhibition of immune-activated nitric oxide (NO) production. Overproduction of NO is a hallmark of various inflammatory conditions, making inhibitors of this process valuable research tools and potential therapeutic agents.
Experimental studies in mouse peritoneal cells have demonstrated that 5-fluoro-2-amino-4,6-dichloropyrimidine is a significantly more potent inhibitor of NO production than its parent compound.[2] The 5-fluoro derivative was the most effective among a series of 5-substituted 2-amino-4,6-dichloropyrimidines.[2] The inhibitory effects of these compounds were found to be dose-dependent, and they did not impact the viability of the cells at the tested concentrations.[2]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for the inhibition of nitric oxide production by 5-fluoro-2-amino-4,6-dichloropyrimidine and its parent compound.
| Compound | Parent Compound (2-amino-4,6-dichloropyrimidine) | 5-Fluoro Derivative |
| IC₅₀ for NO Production Inhibition (µM) | 9 - 36[2] | 2[2] |
Lower IC₅₀ values indicate greater potency.
Antiviral Activity
While the parent compound, 2-amino-4,6-dichloropyrimidine, has been noted in earlier literature for antiviral properties, these activities were observed at relatively high concentrations.[2][3] More recent and systematic evaluations of 5-substituted 2-amino-4,6-dichloropyrimidines, including the parent compound, found no significant antiviral activity against a broad panel of viruses, with effective concentrations (EC₅₀) being greater than 100 µg/mL.
Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide.
In Vitro Nitric Oxide (NO) Production Assay in Mouse Peritoneal Macrophages
This protocol is based on the widely used Griess assay to measure nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO, in cell culture supernatants.
1. Isolation and Culture of Peritoneal Macrophages:
-
Peritoneal macrophages are harvested from mice using standard procedures.
-
Cells are washed and resuspended in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
The cell concentration is adjusted, and cells are seeded into 96-well plates and allowed to adhere.
2. Compound Treatment and Macrophage Stimulation:
-
Adherent macrophages are pre-treated with various concentrations of the test compounds (5-fluoro-2-amino-4,6-dichloropyrimidine or 2-amino-4,6-dichloropyrimidine) for a specified period.
-
Following pre-treatment, macrophages are stimulated to produce NO by adding lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to the culture medium.
-
Control wells include untreated, stimulated cells (positive control) and untreated, unstimulated cells (negative control).
-
The plates are incubated for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
3. Measurement of Nitrite Concentration (Griess Assay):
-
After incubation, the cell culture supernatant is collected from each well.
-
An equal volume of Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a separate 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes, protected from light. The reaction of nitrite with the Griess reagent forms a colored azo compound.
-
The absorbance of the colored product is measured using a microplate reader at a wavelength of 540-550 nm.
-
A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the experimental samples.
4. Data Analysis:
-
The percentage of inhibition of NO production is calculated for each compound concentration relative to the positive control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway for induced nitric oxide production and the experimental workflow for comparing the two compounds.
Caption: Experimental workflow for comparing the inhibitory effects on NO production.
Caption: LPS and IFN-γ induced nitric oxide production pathway in macrophages.
Conclusion
The introduction of a fluorine atom at the 5-position of 2-amino-4,6-dichloropyrimidine markedly enhances its ability to inhibit immune-activated nitric oxide production. 5-Fluoro-2-amino-4,6-dichloropyrimidine is significantly more potent than its parent compound, 2-amino-4,6-dichloropyrimidine, in this regard. Neither compound demonstrates significant broad-spectrum antiviral activity at non-cytotoxic concentrations. These findings highlight the critical role of specific substitutions on the pyrimidine ring in modulating biological activity and provide a basis for the further design of potent inhibitors of nitric oxide synthase for research and therapeutic applications. The precise mechanism of action for this inhibition remains to be elucidated and warrants further investigation.
References
Unveiling the Cytotoxic Potential: A Comparative Analysis of Substituted 2-Aminopyrimidine Analogs
For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with enhanced efficacy and selectivity is a paramount objective. Among the myriad of heterocyclic scaffolds, the 2-aminopyrimidine (B69317) core has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent cytotoxicity against various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of several substituted 2-aminopyrimidine analogs, supported by experimental data from recent studies.
Comparative Cytotoxicity Data
The cytotoxic activity of substituted 2-aminopyrimidine analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound Series | Target Cancer Cell Line | Key Substitutions | IC50 (µM) | Reference |
| 5-Arylethylidene-aminopyrimidine-2,4-diones | MDA-MB-231 (Breast) | R² = H, OCH₃ | More potent than Methotrexate | [1] |
| HT-29 (Colorectal) | R² = H, OCH₃ | Good activity | [1] | |
| U-937 (Renal) | R² = H, OCH₃ | Moderate activity | [1] | |
| MDA-MB-231 (Breast) | Introduction of nitro group | Decreased activity | [1] | |
| 5-Arylethylidene-amino-2-substituted thiopyrimidine-4-ones | MDA-MB-231 (Breast) | Aryl-2-oxoethylthio at C-2 | Excellent activity | [1] |
| 6-Aryl-pteridines | MDA-MB-231 (Breast) | Methoxy (B1213986) group at para position of aryl moiety | 2.07 | [1] |
| Quinoline-substituted 2-aminopyrimidines | MCF-7 (Breast) | Quinolin-4-yl moiety | Active | [2] |
| - | Quinolin-3-yl moiety | Null cytotoxic activity | [2] | |
| 2-Aminopyrimidine Derivatives | Breast Cancer Cells | - | 0.38 | [3] |
Note: The activity of many of these compounds was compared against the standard chemotherapeutic drug, Methotrexate. Generally, the MDA-MB-231 breast cancer cell line was found to be the most sensitive to the cytotoxic effects of these synthetic analogs.[1]
Structure-Activity Relationship Insights
The cytotoxic potency of 2-aminopyrimidine analogs is significantly influenced by the nature and position of their substituents. Key findings from structure-activity relationship (SAR) studies include:
-
Electron-donating vs. Electron-withdrawing Groups: The introduction of electron-donating groups, such as a methoxy group, on the aryl moiety tends to enhance cytotoxic activity.[1] Conversely, the presence of electron-withdrawing groups, like a nitro group, has been shown to decrease cytotoxic efficacy, particularly against renal cancer cells.[1]
-
Substitution at C-2 Position: The incorporation of an aryl-2-oxoethylthio fragment at the C-2 position of the pyrimidine (B1678525) scaffold resulted in excellent cytotoxicity against the MDA-MB-231 cell line.[1]
-
Cyclization into Pteridine (B1203161) Moiety: Cyclization of the pyrimidine backbone into a pteridine ring, especially with an electron-donating methoxy group on the aryl moiety, demonstrated higher cytotoxic activity against the MDA-MB-231 cell line than Methotrexate.[1]
-
Isosteric Replacement: In some series, the isosteric replacement of methyl groups with trifluoromethyl groups did not notably affect the cytotoxic activity.[2]
-
Scaffold Substitution: The substitution of a 2-methylimidazo[1,2-a]pyridin-3-yl scaffold with a quinolin-4-yl moiety resulted in cytotoxic activity, whereas a quinolin-3-yl moiety led to a loss of cytotoxicity.[2]
Experimental Protocols
The evaluation of the cytotoxic activity of these 2-aminopyrimidine analogs was predominantly carried out using the MTT assay.
MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effect of the synthesized compounds on cancer cell lines by measuring cell viability.
Procedure:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well.
-
Formazan (B1609692) Solubilization: The plates were further incubated for 4 hours. Subsequently, the medium was aspirated, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined from the dose-response curves.
Mechanism of Action: Induction of Apoptosis
Several potent 2-aminopyrimidine analogs exert their cytotoxic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Caption: Signaling pathway for apoptosis induction by cytotoxic 2-aminopyrimidine analogs.
One of the investigated compounds was found to trigger apoptosis by upregulating the pro-apoptotic protein BAX and the executioner caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[1] Furthermore, this compound was observed to halt cell growth at the G2/M phase of the cell cycle.[1]
Caption: Experimental workflow of the MTT cytotoxicity assay.
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Amino-4,6-dihydroxypyrimidine Derivatives and Alternatives for the Inhibition of Nitric Oxide Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-amino-4,6-dihydroxypyrimidine derivatives and their chlorinated analogs as inhibitors of nitric oxide (NO) production. For a comprehensive evaluation, their performance is contrasted with the well-established non-selective nitric oxide synthase (NOS) inhibitor, Nω-nitro-L-arginine methyl ester (L-NAME). This document presents quantitative data, detailed experimental methodologies, and visual representations of the pertinent biological pathways and experimental procedures.
Performance Comparison of Nitric Oxide Synthase Inhibitors
The inhibitory effects of this compound derivatives, their corresponding 2-amino-4,6-dichloro analogs, and the reference compound L-NAME on nitric oxide production in immune-stimulated murine macrophages are summarized below. The data highlights a significant disparity in activity between the dihydroxy and dichloro pyrimidine (B1678525) series.
| Compound Class | Specific Derivative | Cell Type | Stimulant(s) | IC50 Value (µM) | Citation(s) |
| This compound Derivatives | 5-substituted analogs | Mouse peritoneal cells | Immune-activated | Inactive | [1][2] |
| 2-Amino-4,6-dichloropyrimidine (B145751) Derivatives | 5-Fluoro-2-amino-4,6-dichloropyrimidine | Mouse peritoneal cells | Immune-activated | 2 | [1][2] |
| Other 5-substituted analogs | Mouse peritoneal cells | Immune-activated | 9 - 36 | [1][2] | |
| Alternative NOS Inhibitor | L-NAME | RAW 264.7 murine macrophages | LPS/IFN-γ | 27.13 | [1] |
| L-NAME | BV2 murine microglial cells | LPS | 18.9 | [1] |
Key Findings:
-
This compound derivatives were found to be devoid of any inhibitory activity on nitric oxide production in immune-activated mouse peritoneal cells.[1][2]
-
In stark contrast, the 2-amino-4,6-dichloropyrimidine counterparts demonstrated potent inhibition of nitric oxide synthesis.[1][2]
-
The most effective derivative, 5-fluoro-2-amino-4,6-dichloropyrimidine, exhibited a low micromolar IC50 of 2 µM.[1][2]
-
The established non-selective NOS inhibitor, L-NAME, shows IC50 values in the range of 18.9 to 27.13 µM in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines.[1]
Experimental Protocols
In Vitro Nitric Oxide Inhibition Assay
This protocol outlines the methodology for assessing the inhibitory effect of test compounds on nitric oxide production in macrophages, a common in vitro model for inflammation.
1. Cell Culture and Seeding:
- Murine macrophage cell lines (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
- Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 18-24 hours.
2. Compound Treatment and Stimulation:
- The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound derivatives, 2-amino-4,6-dichloropyrimidine derivatives, or L-NAME).
- After a pre-incubation period of 1-2 hours, cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL, to induce the expression of inducible nitric oxide synthase (iNOS).
3. Incubation:
- The plates are incubated for a further 24 hours to allow for NO production.
4. Nitrite (B80452) Quantification (Griess Assay):
- Nitric oxide is an unstable molecule and rapidly oxidizes to nitrite (NO2-) and nitrate (B79036) (NO3-) in the culture medium. The Griess assay is a colorimetric method used to measure the concentration of nitrite as an indicator of NO production.
- A 100 µL aliquot of the cell culture supernatant from each well is transferred to a new 96-well plate.
- An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) is added to each well.
- The plate is incubated at room temperature for 10-15 minutes, protected from light.
- The absorbance is measured at 540 nm using a microplate reader.
5. Data Analysis:
- A standard curve is generated using known concentrations of sodium nitrite.
- The nitrite concentration in the samples is calculated from the standard curve.
- The percentage of inhibition of NO production is determined by comparing the nitrite concentrations in the compound-treated wells to the LPS-stimulated control wells.
- The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated from the dose-response curve.
6. Cell Viability Assay (e.g., MTT Assay):
- To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.
- After collecting the supernatant for the Griess assay, the remaining cells are incubated with a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
- Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
- The formazan crystals are then dissolved, and the absorbance is measured to determine the percentage of viable cells relative to the untreated control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in LPS-induced nitric oxide production and the general workflow for its in vitro inhibition assay.
Caption: LPS-induced nitric oxide production pathway in macrophages.
Caption: Experimental workflow for NO inhibition assay.
References
A Comparative Analysis of DHFR Inhibitors: Methotrexate vs. Novel Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the well-established Dihydrofolate Reductase (DHFR) inhibitor, Methotrexate (MTX), with recently developed novel pyrimidine (B1678525) derivatives. The analysis is supported by experimental data from peer-reviewed studies, focusing on inhibitory potency and cellular effects. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Introduction to DHFR Inhibition
Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA synthesis and cellular replication.[2][3] Inhibition of DHFR disrupts these vital processes, leading to cell death, particularly in rapidly proliferating cells such as those found in cancerous tumors.[3] This makes DHFR a key therapeutic target for anticancer agents.[4][5]
Methotrexate, a structural analog of dihydrofolate, has been a cornerstone of cancer chemotherapy for decades.[3][6] It acts as a potent competitive inhibitor of DHFR, binding to the enzyme's active site with high affinity.[3][7] However, the clinical utility of Methotrexate can be limited by issues such as drug resistance and toxicity.[6][8] Consequently, there is a continuous effort to develop novel DHFR inhibitors with improved efficacy, selectivity, and safety profiles. Among these, various pyrimidine derivatives have emerged as a promising class of compounds.[9][10]
Quantitative Comparison of Inhibitory Potency
The following tables summarize the in vitro inhibitory activity of Methotrexate and several novel pyrimidine derivatives against human DHFR (hDHFR) and their anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Human DHFR Inhibition
| Compound | Class | IC50 (µM) | Reference |
| Methotrexate | Folate Analog | 0.11 | [4] |
| Methotrexate | Folate Analog | 0.02 | [11] |
| Methotrexate | Folate Analog | 0.12 ± 0.07 | [3] |
| Compound 6i | Pyrazolo[3,4-d]pyrimidine | 2.41 | [4][12] |
| Compound 7f | Pyrazolo[3,4-d]pyrimidine | < 1 | [10] |
| Compound 7 | Thieno[2,3-d]pyrimidine (B153573) | 0.56 | [11] |
| Compound 17 | Pyrido[1,2-a]pyrimidin-2-one | 3.1 | [9] |
| Compound 13 | Pyrido[3,2-d]pyrimidine | 0.59 | [9] |
| Compound 14 | Pyrido[3,2-d]pyrimidine | 0.46 | [9] |
Table 2: Anti-Proliferative Activity (IC50 in µM)
| Compound | MCF-7 (Breast) | PC-3 (Prostate) | OVCAR-3 (Ovarian) | HeLa (Cervical) | A549 (Lung) | Reference |
| Methotrexate | ~0.63 | ~3.1 | ~5.76 | - | - | [4] |
| Compound 6i | 4.40 ± 0.26 | 12.42 ± 0.62 | 11.52 ± 0.58 | - | - | [4] |
| Compound 13 | - | - | - | >100 | >100 | [9] |
| Compound 14 | - | - | - | >100 | >100 | [9] |
| Compound 28 | - | - | - | - | 0.73 | [9] |
Signaling and Experimental Workflow Diagrams
Caption: DHFR inhibition pathway and its downstream effects.
Caption: Workflow for DHFR inhibition and cell proliferation assays.
Experimental Protocols
DHFR Inhibition Assay (Spectrophotometric)
This assay quantifies the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[1]
Materials:
-
Purified human DHFR enzyme
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Methotrexate and novel pyrimidine derivatives
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and inhibitors in the appropriate solvent.[13] A typical stock concentration for DHF and NADPH is 10 mM.[13]
-
Inhibitor Dilution: Perform serial dilutions of Methotrexate and the novel pyrimidine derivatives to obtain a range of concentrations for IC50 determination.
-
Reaction Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and the various concentrations of the inhibitors or vehicle control.[14]
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.[14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.[2]
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at a constant temperature.[14]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
-
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[4]
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, OVCAR-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Methotrexate and novel pyrimidine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the desired cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Methotrexate or the novel pyrimidine derivatives and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C and 5% CO2.[4]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.
-
Concluding Remarks
The data presented indicate that while Methotrexate remains a highly potent inhibitor of human DHFR, several novel pyrimidine derivatives demonstrate promising inhibitory activity, with some compounds exhibiting IC50 values in the sub-micromolar range.[9][10][11] For instance, the pyrazolo[3,4-d]pyrimidine derivative 7f and the thieno[2,3-d]pyrimidine derivative 7 show potent hDHFR inhibition.[10][11]
However, it is crucial to note that potent enzymatic inhibition does not always translate directly to superior anti-proliferative activity in cell-based assays. As seen with compound 6i, despite being less potent than Methotrexate at the enzymatic level, it exhibits significant anti-proliferative effects against various cancer cell lines.[4] Factors such as cell permeability, intracellular metabolism, and potential off-target effects play a significant role in the overall efficacy of a compound.[7]
Some novel pyrimidine derivatives are being investigated as dual inhibitors, targeting other enzymes in the folate pathway, such as thymidylate synthase (TS), in addition to DHFR.[4][12] This multi-targeted approach could offer advantages in overcoming resistance mechanisms.
Further research, including in vivo efficacy studies and comprehensive safety profiling, is necessary to fully elucidate the therapeutic potential of these novel pyrimidine derivatives as alternatives or adjuncts to Methotrexate in cancer therapy. The experimental protocols and comparative data provided in this guide offer a foundational resource for researchers in the field of DHFR inhibitor development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]
- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. assaygenie.com [assaygenie.com]
A Comparative Guide to the Structural Activity Relationship of 5-Substituted 2-Amino-4,6-dihydroxypyrimidine Derivatives in Nitric Oxide Inhibition
This guide provides a comparative analysis of 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives and their corresponding 2-amino-4,6-dichloro analogs concerning their inhibitory effects on immune-activated nitric oxide (NO) production. The structural modifications at the 5-position of the pyrimidine (B1678525) ring significantly influence the biological activity of these compounds, a key area of interest in drug discovery and development.
A study focused on the synthesis and biological evaluation of a series of these compounds revealed that the this compound scaffold itself shows no inhibitory activity against nitric oxide production.[1] However, conversion of the dihydroxy-pyrimidines to their 2-amino-4,6-dichloropyrimidine (B145751) counterparts resulted in compounds with potent inhibitory effects on immune-activated NO production.[1][2] This guide will delve into the quantitative data from these findings and the experimental protocols used for their synthesis and evaluation.
Data Presentation: Inhibitory Activity of 5-Substituted 2-Amino-4,6-dichloropyrimidines
The following table summarizes the in vitro inhibitory activity of various 5-substituted 2-amino-4,6-dichloropyrimidine derivatives on nitric oxide production in mouse peritoneal cells. The this compound precursors for all the listed compounds were found to be inactive.[1]
| Compound ID | 5-Substituent | IC50 (µM) for NO Inhibition |
| B1 | Fluoro | 2 |
| B2 | Methyl | 9 |
| B3 | Ethyl | 15 |
| B4 | Propyl | 20 |
| B5 | Isopropyl | 18 |
| B6 | Butyl | 36 |
| B7 | Isobutyl | 25 |
| B8 | tert-Butyl | 28 |
| B9 | sec-Butyl | 22 |
| B10 | Phenyl | 12 |
| B11 | Benzyl | 14 |
| B12 | Cyclohexyl | 30 |
Data sourced from Jansa et al., 2014.[1]
The data clearly indicates that the nature of the substituent at the 5-position plays a crucial role in the nitric oxide inhibitory activity. The most potent compound in this series is the 5-fluoro derivative (B1), with an IC50 of 2 µM.[1] Generally, smaller and electron-withdrawing or aromatic substituents at the 5-position tend to exhibit lower IC50 values, indicating higher potency.
Experimental Protocols
The methodologies for the synthesis and biological evaluation of the 5-substituted this compound and 2-amino-4,6-dichloropyrimidine derivatives are detailed below.
Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines (A1-A12):
A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared through a modified condensation reaction.[1] The general procedure involves the reaction of the corresponding monosubstituted malonic acid diesters with guanidine (B92328) in the presence of an excess of sodium ethoxide.[1]
Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines (B1-B12):
The conversion of the this compound analogs to their corresponding 5-substituted 2-amino-4,6-dichloropyrimidines was achieved using the Vilsmeier-Haack-Arnold reagent.[1] This was followed by the immediate deprotection of the (dimethylamino)methylene protecting groups, leading to high yields of the final products.[1]
In Vitro Nitric Oxide (NO) Assay:
The inhibitory effect of the synthesized compounds on nitric oxide production was assessed in mouse peritoneal cells.[1] The concentration of nitrites, a stable product of NO, was measured in the cell culture medium.[1] The 5-substituted this compound derivatives (A1-A12) did not show any significant influence on the IFN/LPS-activated NO biosynthesis at concentrations up to 200 µM.[1] In contrast, the 5-substituted 2-amino-4,6-dichloropyrimidines (B1-B12) demonstrated varying degrees of inhibition.[1] The compounds were evaluated for any suppressive effects on cell viability to ensure the observed NO inhibition was not due to cytotoxicity.[1]
Visualizations
Synthesis and Screening Workflow
Caption: Workflow for the synthesis and screening of pyrimidine derivatives.
Signaling Pathway Context
While the primary study did not elucidate the exact mechanism of action, the inhibition of nitric oxide production is relevant to inflammatory pathways. The PI3K/AKT/mTOR pathway is a central regulator of cellular processes, including inflammation, and is a common target for pyrimidine-based inhibitors.[3]
Caption: Generalized PI3K/AKT/mTOR signaling pathway.
References
In Vitro Anti-proliferative Activity of 2-Aminopyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its derivatives have demonstrated a wide spectrum of biological activities, with anti-proliferative effects against various cancer cell lines being a prominent feature. This guide provides a comparative analysis of the in vitro anti-proliferative activity of selected 2-aminopyrimidine derivatives, supported by experimental data and detailed methodologies, to aid researchers in the field of oncology drug discovery.
Comparative Anti-proliferative Activity
The anti-proliferative efficacy of various 2-aminopyrimidine derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized in the table below. This data, collated from multiple studies, highlights the diverse activity of this class of compounds across different cancer types.
| Derivative/Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 2c | EGFR | MCF-7 | Breast | 0.27 | [1] |
| MDA-MB-231 | Breast | 0.73 | [1] | ||
| Compound 12 | EGFR | MCF-7 | Breast | Not Specified | [1] |
| Compound 3b | Aromatase | MCF-7 | Breast | Not Specified | [1] |
| Monoterpene-aminopyrimidine 1 | Not Specified | A2780 | Ovary | 0.77 | [2] |
| Monoterpene-aminopyrimidine 2 | Not Specified | A2780 | Ovary | 2.86 | [2] |
| Compound 2n | FGFR4 | Breast Cancer Cells | Breast | 0.38 | [3] |
| Compound 7 | BRD4/PLK1 | MDA-MB-231 | Breast | Not Specified | [4] |
| Compound 4 | BRD4/PLK1 | MDA-MB-231 | Breast | Not Specified | [4] |
| Compound 12c | Not Specified | MOLT-4 | Leukemia | 1.58 | [5] |
| UO-31 | Renal | Not Specified | [5] | ||
| Compound 12j | Not Specified | MOLT-4 | Leukemia | 1.82 | [5] |
| Compound 12d | Not Specified | MOLT-4 | Leukemia | 2.0 | [5] |
| HL-60(TB) | Leukemia | 2.63 | [5] | ||
| Compound 3d | Not Specified | MDA-MB-231 | Breast | 35.9 | [6] |
| MCF-7 | Breast | 43.4 | [6] | ||
| Compound 4d | Not Specified | MDA-MB-231 | Breast | 35.1 | [6] |
| MCF-7 | Breast | 39.0 | [6] | ||
| Compound 8e | CDK9/HDAC1 | MV-4-11 | Hematological | Not Specified | [7] |
| Compound 9e | FLT3/HDAC1/3 | MV-4-11 | Hematological | Not Specified | [7] |
Experimental Protocols
The determination of in vitro anti-proliferative activity is a critical step in the evaluation of potential anti-cancer agents. The following is a detailed protocol for the widely used MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Test compounds (2-aminopyrimidine derivatives) dissolved in DMSO
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for an additional 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms
The anti-proliferative activity of 2-aminopyrimidine derivatives is often attributed to their ability to modulate key signaling pathways involved in cancer cell growth and survival. Below are diagrams illustrating a general experimental workflow and two common signaling pathways targeted by these compounds.
Experimental workflow for assessing anti-proliferative activity.
Many 2-aminopyrimidine derivatives exert their anti-cancer effects by inhibiting protein kinases that are crucial for tumor cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) are two such important targets.
Inhibition of the EGFR signaling pathway.
The Fibroblast Growth Factor Receptor 4 (FGFR4) is another key tyrosine kinase receptor implicated in various cancers. Its inhibition by certain 2-aminopyrimidine derivatives can disrupt downstream signaling cascades.
Inhibition of the FGFR4 signaling pathway.
References
Navigating the Nuances of Form: A Guide to Analytical Methods for Pyrimidine Tautomer Identification
For researchers, scientists, and professionals in drug development, understanding the tautomeric forms of pyrimidine (B1678525) derivatives is crucial, as it directly impacts molecular interactions, biological activity, and physicochemical properties. This guide provides a comprehensive comparison of key analytical methods for identifying and quantifying pyrimidine tautomers, supported by experimental data and detailed protocols.
The dynamic equilibrium between tautomers—structural isomers that readily interconvert—presents a significant challenge in the characterization of pyrimidine-based compounds. The predominance of a specific tautomer can be influenced by various factors, including solvent polarity, pH, and temperature. Consequently, the selection of an appropriate analytical technique is paramount for accurately elucidating the tautomeric landscape of these vital molecules. This guide explores the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry, and Computational Methods in this endeavor.
Spectroscopic Approaches: A Direct Look into Tautomeric Equilibria
Spectroscopic techniques offer a direct means of observing and quantifying the different tautomeric forms of pyrimidines in solution. NMR and UV-Vis spectroscopy are the most widely employed methods, each providing unique insights into the structural and electronic characteristics of the tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the elucidation of tautomeric forms in solution.[1] By analyzing the chemical shifts, coupling constants, and signal intensities of atomic nuclei, researchers can identify the predominant tautomer and, in many cases, quantify the equilibrium.[1]
Key Observables for Tautomer Identification:
-
Proton NMR (¹H NMR): The presence and chemical shift of labile protons, such as those attached to nitrogen (N-H) or oxygen (O-H), are highly informative. For instance, a broad singlet corresponding to an N-H proton is indicative of a keto tautomer.[1] The chemical shifts of ring protons also differ significantly between tautomers.[1]
-
Carbon NMR (¹³C NMR): The chemical shift of the carbon atoms within the pyrimidine ring, particularly those bonded to oxygen or nitrogen, provides critical evidence. A C4 carbon chemical shift in the range of 160-170 ppm is characteristic of a carbonyl group (keto form), whereas a shift in the 150-160 ppm range suggests a carbon attached to a hydroxyl group (enol form).[1]
-
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguous signal assignment, especially in complex spectra with overlapping signals.[1] HSQC, for example, correlates protons with their directly attached carbons, aiding in the identification of specific tautomeric forms.
Table 1: Comparison of NMR Parameters for Pyrimidine Tautomers
| Tautomeric Form | Key ¹H NMR Signal | Key ¹³C NMR Signal (C4) |
| Keto (e.g., Pyrimidin-4(3H)-one) | N-H proton (broad singlet) | ~160-170 ppm |
| Enol (e.g., Pyrimidin-4-ol) | O-H proton (if observable) | ~150-160 ppm |
| Amino | NH₂ protons | - |
| Imino | N-H proton | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria by monitoring changes in the electronic absorption spectra. The different chromophoric systems of tautomers result in distinct absorption maxima (λmax).
The tautomeric equilibrium can be influenced by solvent polarity and pH, leading to observable shifts in the UV-Vis spectrum. For example, polar solvents tend to stabilize the more polar keto tautomer of pyrimidin-4-ols.[1] By systematically varying the solvent composition or pH and recording the corresponding spectra, the presence of different tautomers can be inferred.
Mass Spectrometry: A Glimpse into Gas-Phase Tautomerism
While NMR and UV-Vis spectroscopy are powerful for solution-phase analysis, mass spectrometry (MS) provides insights into the intrinsic properties of molecules in the gas phase. Different tautomers can exhibit distinct fragmentation patterns upon ionization, which can be used for their identification. Techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be employed to analyze pyrimidine compounds.[2] However, it is important to note that the ionization process itself can potentially alter the tautomeric equilibrium, and the gas-phase behavior may not directly reflect the situation in solution.
Computational Methods: Predicting Tautomeric Stability
In conjunction with experimental techniques, computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, play a crucial role in predicting the relative stabilities of pyrimidine tautomers.[3][4] These methods can calculate the energies of different tautomeric forms, providing a theoretical basis for understanding the experimentally observed equilibria.[3] The accuracy of these predictions is dependent on the chosen level of theory and basis set.[3] Computational approaches are especially valuable for rationalizing the influence of substituents and solvent effects on tautomeric preferences.
Experimental Protocols
NMR Spectroscopy for Tautomer Analysis
A typical experimental workflow for analyzing pyrimidine tautomers by NMR is as follows:
Caption: Workflow for NMR-based tautomer analysis.
Detailed Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrimidine derivative in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[1]
-
Data Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra. For molecules with complex spectra, 2D correlation spectra such as COSY, HSQC, and HMBC should be acquired to aid in peak assignments.[1]
-
Variable Temperature Studies: To investigate the dynamics of tautomeric interconversion, acquire spectra at different temperatures.[5]
-
Data Analysis:
-
¹H NMR: Identify signals corresponding to labile protons (e.g., N-H, O-H) and characteristic ring proton shifts for each tautomer.
-
¹³C NMR: Analyze the chemical shifts of the pyrimidine ring carbons, particularly C4, to distinguish between keto and enol forms.[1]
-
Quantification: Determine the ratio of tautomers by integrating the signals of unique protons corresponding to each form in the ¹H NMR spectrum.[1]
-
UV-Vis Spectroscopy for Tautomer Analysis
The following workflow outlines the use of UV-Vis spectroscopy for studying pyrimidine tautomerism:
Caption: Workflow for UV-Vis-based tautomer analysis.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the pyrimidine derivative in a suitable solvent.
-
Solvent/pH Series: Prepare a series of solutions with varying solvent polarities (e.g., by mixing a nonpolar and a polar solvent in different ratios) or with a range of pH values using appropriate buffers.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Analyze the changes in the absorption bands. The appearance of new bands, shifts in λmax, and the presence of isosbestic points (wavelengths where the absorbance remains constant) are indicative of a tautomeric equilibrium.
Comparison of Analytical Methods
The choice of analytical method depends on the specific research question, the properties of the pyrimidine derivative, and the available instrumentation.
Table 2: Comparison of Analytical Methods for Pyrimidine Tautomer Identification
| Method | Principle | Advantages | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information. Allows for quantification of tautomers in solution.[1] Versatile for studying dynamic processes. | Lower sensitivity compared to other methods. Can be complex to interpret for molecules with overlapping signals. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules. | High sensitivity. Simple and rapid analysis. Useful for studying the influence of solvent and pH. | Provides less structural detail than NMR. Indirect method for tautomer identification. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity. Provides information on gas-phase tautomers. | Ionization process may alter the tautomeric equilibrium.[6] Does not directly reflect solution-phase behavior. |
| Computational Methods | Uses quantum mechanics to predict molecular properties. | Provides theoretical insights into tautomer stability.[3] Can rationalize experimental observations. Can be used to predict properties of unknown compounds. | Accuracy is dependent on the level of theory and basis set.[3] Requires computational resources. Experimental validation is necessary.[7][8] |
Logical Relationship of Analytical Methods
The most comprehensive understanding of pyrimidine tautomerism is often achieved by combining experimental and computational approaches.
Caption: Integration of analytical methods for tautomer analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 7. mdpi.com [mdpi.com]
- 8. Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Amino-4,6-dihydroxypyrimidine: A Guide for Laboratory Professionals
Proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-Amino-4,6-dihydroxypyrimidine, a compound commonly used in scientific research. Adherence to these guidelines is essential for researchers, scientists, and professionals in the drug development industry.
Physicochemical Properties
A thorough understanding of the properties of this compound is the first step in safe handling and disposal. Key data is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 56-09-7 | [1][2] |
| Molecular Formula | C₄H₅N₃O₂ | [3] |
| Molecular Weight | 127.10 g/mol | |
| Appearance | Off-white to light pink or light yellow powder/granules | [1][2][3] |
| Melting Point | >300 °C / 572 °F | [3] |
| Solubility | Soluble in Aqueous Alkali | [2] |
| Incompatible Materials | Oxidizing agents | [3] |
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards and the necessary safety measures. This substance may cause skin, eye, respiratory, and digestive tract irritation[1]. The toxicological properties have not been fully investigated[1].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles[3].
-
Hand Protection: Wear chemical-impermeable gloves[2].
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure[3].
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. For situations where dust may be generated, a particle filter respirator (like an N95) is recommended[3].
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated containers must be carried out in compliance with all local, state, and federal regulations. It is recommended to entrust the disposal to a licensed waste disposal company.
1. Solid Waste Disposal:
-
Collection: Carefully sweep up the solid material. Avoid creating dust[4].
-
Containment: Place the swept-up material into a suitable, sealed, and properly labeled container for disposal[3][4].
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents, pending collection by a licensed waste disposal service[3].
2. Contaminated Material Disposal:
-
Packaging: Before disposing of the original container, ensure it is completely empty.
-
PPE and other materials: Any contaminated items, such as gloves, filter paper, or absorbent pads, should be collected in a sealed bag or container and disposed of as chemical waste.
3. Spill Response:
-
Ventilation: Ensure the area is well-ventilated[4].
-
Containment: Prevent the spill from entering drains or waterways[4].
-
Cleanup: For small spills, carefully sweep up the solid material as described above. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-4,6-dihydroxypyrimidine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Amino-4,6-dihydroxypyrimidine, a vital compound in pharmaceutical and agrochemical research. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining regulatory compliance.
Essential Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye irritation.[1][2][3][4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents direct skin contact and irritation.[1][3] |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn. | Minimizes the risk of skin exposure to dust or spills. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if dust or aerosols may be generated. | Prevents inhalation of the powdered compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.
1. Engineering Controls:
-
Ventilation: All handling of this compound powder must be conducted in a well-ventilated area.[4][5]
-
Fume Hood: For procedures that may generate dust, such as weighing or transferring the compound, a certified chemical fume hood is the primary and most crucial engineering control. This isolates the material and protects the user from inhalation.
2. Handling Protocol:
-
Avoid Dust Formation: Handle the compound carefully to avoid creating airborne dust.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][3]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[3]
-
Spill Response: In the event of a spill, do not use dry sweeping methods that can create dust. Instead, carefully moisten the spilled material with water and then absorb it with an inert material like vermiculite (B1170534) or sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical step in the laboratory workflow. This compound should be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Designated Waste Container: All solid waste, including unused compound and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
2. Disposal Procedure:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Regulatory Compliance: Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory. Do not dispose of this chemical down the drain or in regular trash.
3. Decontamination of Laboratory Equipment:
-
Initial Cleaning: Safely remove any residual chemical from equipment.
-
Washing: Wash the equipment thoroughly with soap and warm water.
-
Rinsing: Rinse with an appropriate solvent, followed by a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
